N-Formyl-2-aminophenol
Description
Properties
CAS No. |
2843-27-8 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)formamide |
InChI |
InChI=1S/C7H7NO2/c9-5-8-6-3-1-2-4-7(6)10/h1-5,10H,(H,8,9) |
InChI Key |
DCGLLVNYKPKJDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC=O)O |
Other CAS No. |
2843-27-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
What are the physical and chemical properties of N-Formyl-2-aminophenol?
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formyl-2-aminophenol, also known as N-(2-hydroxyphenyl)formamide, is a chemical compound with emerging interest in various scientific fields. It is recognized as a bacterial secondary metabolite, notably found in Penicillium chrysogenum, and has demonstrated significant antioxidant properties.[1] This technical guide provides a detailed overview of the physical, chemical, and biological properties of this compound, along with experimental protocols for its synthesis and analysis.
Physical and Chemical Properties
This compound is a solid compound at room temperature.[1][2] While a specific melting point is not consistently reported in the literature, its physical and chemical characteristics are summarized below.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂ | [1][2][3] |
| Molecular Weight | 137.14 g/mol | [2][4][5] |
| Appearance | Solid powder | [2] |
| Boiling Point | 338.4 °C at 760 mmHg | [3] |
| Density | 1.31 g/cm³ | [3] |
| Solubility | Soluble in polar organic solvents like methanol and DMSO. | [6] |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 2843-27-8 | [1][2][3][7] |
| IUPAC Name | N-(2-hydroxyphenyl)formamide | [2][5][7] |
| Synonyms | 2'-Hydroxyformanilide, o-Formamidophenol | [1] |
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques.
Table 3: Spectral Data for this compound
| Technique | Key Data Points |
| ¹H NMR | Spectral data available. |
| ¹³C NMR | Spectral data available. |
| Infrared (IR) | Spectral data available. |
| Mass Spectrometry (MS) | Spectral data available. |
Experimental Protocols
Synthesis of this compound
A general and practical method for the N-formylation of amines using formic acid can be adapted for the synthesis of this compound. This procedure offers high yields and does not require strictly anhydrous conditions.
Materials:
-
2-Aminophenol
-
85% aqueous formic acid
-
Toluene
-
Dean-Stark trap
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine 1 gram of 2-aminophenol with 1.0-1.2 equivalents of 85% aqueous formic acid in toluene.
-
Heat the mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material (2-aminophenol) is no longer detectable by TLC, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Evaporate the toluene under reduced pressure to obtain the crude this compound.
-
The product is often of sufficient purity for many applications. If further purification is required, short column chromatography can be employed.
Caption: Workflow for the synthesis of this compound.
DPPH Radical Scavenging Assay
This protocol details the determination of the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The compound has been reported to have an IC₅₀ value of 3.23 µg/ml in this assay.[1]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Spectrophotometer
-
Ascorbic acid (as a positive control)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to determine the IC₅₀ value.
-
Reaction:
-
In a cuvette or a 96-well plate, add a specific volume of the DPPH solution.
-
Add an equal volume of the test sample (or standard/blank) to the DPPH solution.
-
The blank should contain only the solvent.
-
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
-
% Scavenging = [ (A₀ - A₁) / A₀ ] x 100
-
Where A₀ is the absorbance of the control (DPPH solution without the sample) and A₁ is the absorbance of the sample.
-
-
The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the sample.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Biological Activity and Signaling Pathways
N-formyl peptides are known to be potent chemoattractants for neutrophils and can activate them. This activation is mediated through formyl peptide receptors (FPRs), which are G protein-coupled receptors. While direct studies on this compound are limited, the general signaling pathway for N-formyl peptides involves the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically p38 and ERK1/2.
This activation leads to various cellular responses in neutrophils, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
Caption: Postulated signaling pathway for this compound in neutrophils.
References
- 1. This compound - Biochemicals - CAT N°: 36802 [bertin-bioreagent.com]
- 2. medkoo.com [medkoo.com]
- 3. Formamide,N-(2-hydroxyphenyl)- | CAS#:2843-27-8 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. n-(2-Hydroxyphenyl)formamide | C7H7NO2 | CID 261527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound | 2843-27-8 [sigmaaldrich.com]
N-Formyl-2-aminophenol: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natural Sources of N-Formyl-2-aminophenol
The primary identified natural source of this compound is the filamentous fungus Penicillium chrysogenum. This species is well-known for its production of a diverse array of secondary metabolites, including the historically significant antibiotic, penicillin. This compound is biosynthesized by the fungus as a bacterial secondary metabolite[1][2][3]. Its presence has been confirmed in cultures of P. chrysogenum, and it is recognized for its antioxidant activity[1][2][3]. Beyond its natural occurrence, this compound has also been utilized in the synthetic preparation of other compounds exhibiting antibacterial and antifungal activities[2][3].
Experimental Protocol: Isolation and Purification of this compound from Penicillium chrysogenum
The following protocol is a generalized methodology for the isolation and purification of this compound from Penicillium chrysogenum cultures. It is based on established techniques for the extraction of phenolic secondary metabolites from fungal fermentations. Researchers should optimize these steps based on their specific experimental conditions and analytical findings.
Fermentation of Penicillium chrysogenum
-
Strain and Culture Medium: Obtain a pure culture of Penicillium chrysogenum. The fermentation can be carried out in a suitable liquid medium such as Potato Dextrose Broth (PDB).
-
Inoculation and Incubation: Inoculate the sterile PDB with spores or mycelial fragments of P. chrysogenum. Incubate the culture at 25-28°C for 14-21 days with shaking (e.g., 150 rpm) to ensure adequate aeration and growth. The production of secondary metabolites like this compound typically occurs during the stationary phase of fungal growth.
Extraction of Crude Metabolites
-
Harvesting: After the incubation period, separate the fungal biomass from the culture broth by filtration (e.g., using cheesecloth or vacuum filtration).
-
Solvent Extraction:
-
Culture Filtrate: Extract the culture filtrate with an equal volume of a non-polar solvent like ethyl acetate. This can be done using a separatory funnel. Repeat the extraction process three times to maximize the recovery of organic-soluble metabolites.
-
Fungal Biomass: The fungal mycelium can also be extracted. Homogenize the biomass in a suitable solvent such as methanol or acetone, followed by filtration. The resulting extract can be concentrated under reduced pressure.
-
Purification of this compound
-
Concentration: Combine the organic extracts (from both filtrate and biomass if applicable) and evaporate the solvent using a rotary evaporator to obtain a crude extract.
-
Chromatographic Separation: The crude extract can be purified using column chromatography.
-
Stationary Phase: Silica gel is a commonly used stationary phase for the separation of phenolic compounds. .
-
Mobile Phase: A gradient of solvents with increasing polarity, such as a mixture of hexane and ethyl acetate, can be used to elute the compounds. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor the presence of the target compound using Thin Layer Chromatography (TLC).
-
-
Further Purification (if necessary): Fractions containing this compound may require further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Characterization
The purified compound should be characterized to confirm its identity and purity using standard analytical techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Data Presentation
Due to the absence of specific quantitative data for the isolation of this compound in the reviewed literature, the following table is provided as a template for researchers to document their experimental results. This structured format will facilitate the comparison of data across different experimental runs and methodologies.
| Parameter | Value | Units | Notes |
| Fermentation Volume | L | ||
| Dry Weight of Biomass | g | ||
| Volume of Culture Filtrate | L | ||
| Weight of Crude Extract | g | ||
| Weight of Purified this compound | mg | ||
| Overall Yield | % (w/w of crude extract) | ||
| Purity | % (by HPLC) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from Penicillium chrysogenum.
Signaling Pathways and Logical Relationships
Currently, there is a lack of published research detailing the specific signaling pathways in which this compound may be involved. Similarly, a detailed biosynthetic pathway for this compound within Penicillium chrysogenum has not been elucidated. The diagram below represents the logical relationship between the known source and the isolated compound.
Conclusion
This technical guide consolidates the current knowledge on the natural sources and provides a detailed, adaptable protocol for the isolation of this compound. While the full biological role and biosynthetic pathway of this compound remain areas for future research, the methodologies outlined here offer a solid starting point for its extraction and purification. The provided templates for data recording and the visual representation of the workflow are intended to support systematic and reproducible research in this area. Further investigation into the bioactivity and biosynthesis of this compound is warranted to unlock its full potential in drug discovery and development.
References
An In-depth Technical Guide to the Synthesis of N-Formyl-2-aminophenol from 2-Aminophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Formyl-2-aminophenol, a valuable intermediate in the pharmaceutical and chemical industries. The document details the core principles of the formylation reaction, experimental protocols, and quantitative data to support research and development efforts.
Introduction
This compound, also known as N-(2-hydroxyphenyl)formamide, is a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The selective formylation of the amino group in 2-aminophenol, while leaving the hydroxyl group intact, is a critical transformation that requires careful control of reaction conditions. This guide focuses on the direct N-formylation of 2-aminophenol using formic acid, a common and efficient method. The chemoselectivity of this reaction is a key point of discussion, as the amino group is generally more nucleophilic than the hydroxyl group under neutral or slightly acidic conditions, allowing for preferential acylation.
Reaction Principle and Mechanism
The synthesis of this compound from 2-aminophenol is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formylating agent.
The selective N-formylation over O-formylation in 2-aminophenol when using formic acid is attributed to the higher nucleophilicity of the amino group compared to the phenolic hydroxyl group. The reaction is typically carried out under conditions that favor the protonation of the formic acid, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.
Quantitative Data on Reaction Parameters
The efficiency of the N-formylation of 2-aminophenol is influenced by several factors, including the choice of formylating agent, catalyst, solvent, reaction temperature, and time. The following table summarizes key quantitative data from a representative experimental approach.
| Entry | Formylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Formic Acid | Neat (Solvent-free) | 60 | 3.5 | 92 | [1] |
This data highlights a highly efficient and environmentally friendly solvent-free approach, yielding the desired product in high purity.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound based on a solvent-free (neat) reaction condition.
Materials and Equipment
-
Materials:
-
2-Aminophenol
-
Formic acid (88-98% purity)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin-layer chromatography (TLC) apparatus
-
General Experimental Workflow
Detailed Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (e.g., 10 mmol, 1.09 g).
-
Addition of Reagent: To the flask, add formic acid (e.g., 40 mmol, 1.5 mL) at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and stir for the required time (e.g., 3.5 hours).[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-aminophenol) is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and quench by pouring it over crushed ice.
-
Extraction: Extract the product into ethyl acetate.
-
Washing: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining formic acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification (if necessary): The resulting product is often of high purity.[1] If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.
Safety Considerations
-
2-Aminophenol: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation. May cause an allergic skin reaction. Suspected of causing genetic defects.
-
Formic Acid: Causes severe skin burns and eye damage. It is also corrosive to the respiratory tract.
-
Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.
All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Conclusion
The synthesis of this compound from 2-aminophenol via direct formylation with formic acid, particularly under solvent-free conditions, presents an efficient, high-yielding, and environmentally conscious method. This guide provides the essential theoretical and practical information for researchers to successfully implement and adapt this synthesis for their specific applications in drug discovery and chemical development. The provided data and protocols serve as a robust starting point for further optimization and scale-up studies.
References
Spectroscopic Profile of N-Formyl-2-aminophenol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Formyl-2-aminophenol, a compound of interest in various research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.
Molecular Structure and Overview
This compound, also known as N-(2-hydroxyphenyl)formamide, is an organic compound with the chemical formula C₇H₇NO₂ and a molecular weight of approximately 137.14 g/mol .[1] Its structure consists of a phenol ring substituted with a formamide group at the ortho position. This arrangement allows for intramolecular hydrogen bonding, influencing its chemical and physical properties.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly found in search results |
Note: Specific ¹H NMR peak assignments were not available in the provided search results. A supporting information document indicates the presence of a ¹H NMR spectrum for N-(2-hydroxyphenyl)formamide, but the detailed peak list is not provided in the accessible text.[2]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly found in search results |
Note: While a PubChem entry and a supporting information document mention the existence of ¹³C NMR data for N-(2-hydroxyphenyl)formamide, the specific chemical shifts are not detailed in the provided search snippets.[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Specific peak values not available in search results | N-H stretch, O-H stretch, C=O stretch (amide), C-N stretch, Aromatic C-H and C=C stretches |
Note: A PubChem entry confirms the availability of an FTIR spectrum for N-(2-hydroxyphenyl)formamide, obtained using a KBr wafer technique.[1] However, the exact peak positions are not listed in the provided information.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data for this compound
| m/z Ratio | Ion Assignment |
| 137.0477 | [M]⁺ (Exact Mass)[3] |
Note: A PubChem entry indicates the availability of a GC-MS spectrum for N-(2-hydroxyphenyl)formamide.[1] The exact mass is provided by another source.[3]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
NMR Spectroscopy
A general protocol for obtaining NMR spectra of a solid sample like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and improve resolution.
-
Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the number of scans, acquisition time, and relaxation delay.
-
For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
IR Spectroscopy
The IR spectrum of a solid sample can be obtained using the KBr pellet method:
-
Sample Preparation:
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Place the mixture into a pellet press and apply high pressure to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands corresponding to the functional groups in the molecule.
-
Mass Spectrometry (GC-MS)
For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique:
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Gas Chromatography:
-
Inject a small volume of the sample solution into the GC.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
-
The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
-
-
Mass Spectrometry:
-
As the separated compound elutes from the GC column, it enters the mass spectrometer.
-
The molecules are ionized, typically by electron impact (EI).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion.
-
-
Data Analysis:
-
The resulting mass spectrum shows the relative abundance of different fragment ions and the molecular ion.
-
The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
The Emergence of N-Formyl-2-aminophenol from Penicillium chrysogenum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penicillium chrysogenum, renowned for its production of the life-saving antibiotic penicillin, harbors a diverse arsenal of secondary metabolites with a wide range of biological activities. Among these is N-Formyl-2-aminophenol, a compound that has garnered interest for its antioxidant properties. This technical guide provides a comprehensive overview of the discovery, characterization, and proposed biosynthesis of this compound in P. chrysogenum. It details the experimental protocols for its isolation and characterization and presents quantitative data in a structured format. Furthermore, this document offers visual representations of experimental workflows and a putative biosynthetic pathway to aid in the understanding of this intriguing secondary metabolite.
Introduction
The genus Penicillium is a prolific source of structurally diverse and biologically active secondary metabolites.[1][2] While Penicillium chrysogenum is historically celebrated for its role in the production of penicillin, modern analytical techniques continue to unveil a rich and complex metabolome.[3][4] This guide focuses on this compound, a secondary metabolite identified from P. chrysogenum. The compound has demonstrated notable antioxidant activity, highlighting its potential for further investigation in drug discovery and development. This document serves as a technical resource, consolidating available data and providing detailed methodologies for researchers interested in this specific fungal metabolite.
Discovery and Biological Activity
This compound has been identified as a secondary metabolite produced by Penicillium chrysogenum. While the specific details of its initial discovery, including the researchers and exact date, are not extensively documented in readily available literature, its presence in this fungal species is confirmed.
Antioxidant Activity
The primary reported biological activity of this compound from P. chrysogenum is its antioxidant capacity. Quantitative analysis has been performed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Quantitative Data
The antioxidant activity of this compound is summarized in the table below.
| Compound | Assay | IC50 Value | Reference |
| This compound | DPPH Radical Scavenging | 3.23 µg/ml | [5] |
Table 1: Antioxidant Activity of this compound
Experimental Protocols
The following sections detail the generalized experimental protocols for the isolation and characterization of this compound from P. chrysogenum, synthesized from standard methodologies for fungal secondary metabolite research.[5][6][7]
Fungal Cultivation and Extraction
A generalized workflow for the cultivation of P. chrysogenum and subsequent extraction of secondary metabolites is presented below.
Caption: General workflow for cultivation and extraction.
4.1.1. Materials
-
Penicillium chrysogenum strain
-
Potato Dextrose Broth (PDB) or similar liquid culture medium
-
Erlenmeyer flasks
-
Shaking incubator
-
Filtration apparatus (e.g., cheesecloth, filter paper)
-
Ethyl acetate
-
Rotary evaporator
4.1.2. Procedure
-
Inoculate sterile liquid culture medium in Erlenmeyer flasks with spores of P. chrysogenum.
-
Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 28°C) and agitation speed (e.g., 150 rpm) for a period of 7 to 14 days.
-
After the incubation period, separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture broth multiple times with an equal volume of ethyl acetate in a separatory funnel.
-
Pool the organic layers and concentrate them using a rotary evaporator to yield the crude extract.
Purification
The crude extract is subjected to chromatographic techniques to isolate this compound.
Caption: Purification workflow for this compound.
4.2.1. Materials
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol)
-
Thin Layer Chromatography (TLC) plates
-
High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)
4.2.2. Procedure
-
Subject the crude extract to column chromatography on a silica gel column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., from 100% n-hexane to 100% ethyl acetate).
-
Collect fractions and monitor them by TLC to identify those containing the compound of interest.
-
Pool the fractions containing this compound and concentrate them.
-
Perform final purification using preparative HPLC to obtain the pure compound.
Characterization
The structure of the purified compound is elucidated using spectroscopic methods.
4.3.1. Mass Spectrometry
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Expected Result: A molecular ion peak corresponding to the molecular weight of this compound (C₇H₇NO₂), which is approximately 137.05 g/mol .
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Techniques: ¹H NMR and ¹³C NMR spectroscopy.
-
Expected ¹H NMR Signals: Aromatic protons in the range of 6.5-8.0 ppm, an amide proton, and a formyl proton.
-
Expected ¹³C NMR Signals: Aromatic carbons, a carbonyl carbon from the formyl group.
Putative Biosynthetic Pathway
The precise biosynthetic pathway for this compound in P. chrysogenum has not been fully elucidated. However, a putative pathway can be proposed based on known fungal metabolic pathways for the synthesis of aromatic compounds and aminophenols. The pathway likely originates from the shikimate pathway, a common route for the biosynthesis of aromatic amino acids in fungi.
References
- 1. A comprehensive review on the medicinally valuable endosymbiotic fungi Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secondary Metabolites from a Marine-Derived Endophytic Fungus Penicillium chrysogenum QEN-24S - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of Secondary Metabolism in the Penicillium Genus [mdpi.com]
- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 6. Detection, Purification and Elucidation of Chemical Structure and Antiproliferative Activity of Taxol Produced by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
In-Depth Technical Guide to N-Formyl-2-aminophenol (N-(2-hydroxyphenyl)-formamide)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Formyl-2-aminophenol, also known as N-(2-hydroxyphenyl)-formamide. It covers its chemical identity, physicochemical properties, synthesis protocols, and analytical characterization methods. This document is intended to serve as a valuable resource for professionals in research, development, and quality control.
Chemical Identity and Synonyms
This compound is a chemical compound with the molecular formula C₇H₇NO₂. It is recognized by several synonyms across various chemical databases and publications. A consolidated list of its identifiers and key properties is provided below.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Reference |
| Primary Name | This compound | - |
| Synonym(s) | N-(2-hydroxyphenyl)-formamide, 2-Hydroxyformanilide, o-Formamidophenol, 2-Formamidophenol, NSC93900 | [1][2][3] |
| CAS Number | 2843-27-8 | [2][3][4] |
| Molecular Formula | C₇H₇NO₂ | [2][3][4] |
| Molecular Weight | 137.14 g/mol | [2][3] |
| IUPAC Name | N-(2-hydroxyphenyl)formamide | [3] |
| Boiling Point | 338.4 °C at 760 mmHg | [4] |
| Flash Point | 158.4 °C | [4] |
| Density | 1.31 g/cm³ | [4] |
| InChI Key | DCGLLVNYKPKJDK-UHFFFAOYSA-N | [3] |
Logical Relationship of Synonyms
The various synonyms for this compound all refer to the same chemical structure. The following diagram illustrates the logical equivalence of the most common names.
Caption: Logical relationship of common synonyms for the target compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the N-formylation of 2-aminophenol. One established procedure utilizes a mixture of formic acid and acetic anhydride.
Materials:
-
2-Aminophenol
-
Formic acid
-
Acetic anhydride
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-aminophenol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add a pre-mixed solution of formic acid and acetic anhydride (a common ratio is 2:5 v/v) to the stirred solution of 2-aminophenol.[3]
-
Continue stirring the reaction mixture at 0°C for approximately 1.5 hours.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).[3]
-
Combine the organic layers and wash them thoroughly with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
The following diagram outlines the general workflow for this synthesis.
Caption: General workflow for the synthesis of this compound.
Analytical Data
The identity and purity of this compound are typically confirmed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Spectroscopic Data for this compound
| Analytical Method | Technique | Key Data Points | Reference |
| Infrared (IR) Spectroscopy | KBr Wafer | Key absorptions for functional groups: N-H stretch, C=O stretch, aromatic C-H and C=C stretches. | [5] |
| ¹³C NMR Spectroscopy | - | Characteristic chemical shifts for the 7 carbon atoms in the molecule. | [5] |
| Mass Spectrometry | GC-MS | Molecular ion peak corresponding to the molecular weight. | [5] |
| Antioxidant Activity | DPPH radical scavenging assay | IC₅₀ value of 3.23 µg/ml. | [1] |
Note: Specific peak values for IR and NMR were not available in the search results but are referenced as being available in the cited databases.
This guide provides foundational information for professionals working with this compound. For more detailed data and specific applications, consulting the primary literature and chemical databases is recommended.
References
Solubility and stability of N-Formyl-2-aminophenol in common lab solvents.
An In-Depth Technical Guide to the Solubility and Stability of N-Formyl-2-aminophenol in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of this compound, a compound of interest in pharmaceutical research and development. Due to the limited availability of extensive public data, this document focuses on providing established methodologies for determining these critical parameters, alongside available data and theoretical considerations. This guide is intended to equip researchers with the necessary information to conduct their own assessments of this compound's properties in various common laboratory solvents.
Introduction
This compound (also known as 2'-Hydroxyformanilide) is a chemical compound with potential applications in various fields, including as a building block in the synthesis of bioactive molecules. A thorough understanding of its solubility and stability in common laboratory solvents is paramount for its effective use in research and development, particularly in areas such as reaction chemistry, formulation development, and analytical method development. This guide outlines the known solubility and stability characteristics of this compound and provides detailed experimental protocols for their determination.
Physicochemical Properties
-
IUPAC Name: N-(2-hydroxyphenyl)formamide
-
Molecular Formula: C₇H₇NO₂
-
Molecular Weight: 137.14 g/mol
-
Appearance: Solid powder[1]
-
Storage of Solid: Stable for at least four years when stored at -20°C[2]
Solubility Profile
The solubility of a compound is a critical parameter that influences its handling, reactivity, and bioavailability. The "like dissolves like" principle is a useful guideline, suggesting that polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents. This compound possesses both hydrogen bond donor (hydroxyl and amide N-H) and acceptor (carbonyl and hydroxyl oxygen) sites, suggesting a preference for polar solvents.
Quantitative Solubility Data
Quantitative solubility data for this compound is limited in publicly available literature. The following table summarizes the known solubility values.
| Solvent | Chemical Formula | Type | Solubility (approx.) | Citation |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | ~ 1 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ~ 1 mg/mL | [2] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | - | Aqueous Buffer | ~ 0.16 mg/mL | [2] |
Predicted Solubility in Other Common Lab Solvents
Based on the structure of this compound, its solubility in other common laboratory solvents can be predicted qualitatively:
-
High Solubility Expected: In polar protic solvents like methanol and ethanol, due to the potential for hydrogen bonding with the hydroxyl and amide groups.
-
Moderate Solubility Expected: In other polar aprotic solvents such as acetone and acetonitrile.
-
Low Solubility Expected: In non-polar solvents like hexane and toluene, due to the significant difference in polarity.
Stability Profile
The stability of this compound in solution is a critical factor for its storage and use in experimental settings. Degradation can lead to the formation of impurities that may affect experimental outcomes.
Known Stability Information
-
Aqueous Solutions: It is recommended that aqueous solutions of this compound not be stored for more than one day, suggesting potential hydrolytic instability.[2]
-
Solid State: The compound is stable for at least four years when stored as a solid at -20°C.[2]
Potential Degradation Pathways
The primary anticipated degradation pathway for this compound in solution is the hydrolysis of the formamide linkage, particularly under acidic or basic conditions, to yield 2-aminophenol and formic acid. 2-aminophenol itself is susceptible to oxidation, which can lead to the formation of colored products.[3]
Suggested Stability Study Conditions
For a comprehensive stability assessment, it is recommended to perform studies under various conditions as outlined by ICH guidelines for pharmaceutical products.[4][5][6][7]
| Condition | Temperature | Relative Humidity | Duration |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 12 months |
| Long-term (Real-time) | 25°C ± 2°C | 60% RH ± 5% RH | 12 months or longer |
Experimental Protocols
Protocol for Determining Thermodynamic Solubility (Saturation Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.[8][9][10]
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial or flask. The excess solid should be visually apparent.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or stirrer for a sufficient period to reach equilibrium (typically 24-48 hours).[9]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation followed by filtration through a 0.45 µm filter.
-
Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent.
-
Analysis: Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol for a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the decrease of the parent compound and the increase of degradation products over time.
-
Forced Degradation Studies: To develop and validate a stability-indicating method, subject solutions of this compound to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).[11]
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 60°C for 48 hours.
-
-
Chromatographic System Development:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent peak from any degradation products.[5]
-
Detection: A photodiode array (PDA) detector is useful for assessing peak purity.[5]
-
-
Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the saturation shake-flask solubility determination.
General Workflow for a Stability Study
Caption: General workflow for conducting a stability study of this compound.
Potential Hydrolytic Degradation Pathway
Caption: Postulated hydrolytic degradation of this compound.
Conclusion
References
- 1. medkoo.com [medkoo.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. web.vscht.cz [web.vscht.cz]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. scielo.br [scielo.br]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. turkjps.org [turkjps.org]
Thermogravimetric Analysis of 2-Aminophenol Derivatives: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 2-aminophenol derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are engaged in the characterization of these compounds. This document details experimental protocols, presents quantitative data in a structured format, and offers visual representations of experimental workflows and potential decomposition pathways.
Introduction to Thermogravimetric Analysis of 2-Aminophenol Derivatives
Thermogravimetric analysis is a crucial technique for determining the thermal stability and decomposition characteristics of pharmaceutical compounds. For 2-aminophenol and its derivatives, which are foundational structures in many dyes, pharmaceuticals, and metal complexes, TGA provides critical insights into their behavior at elevated temperatures. This data is vital for understanding shelf-life, storage conditions, and potential degradation pathways. The thermal stability of these derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring, as well as by their formation into Schiff bases or coordination with metal ions.
Experimental Protocols for Thermogravimetric Analysis
A generalized yet detailed protocol for conducting TGA on 2-aminophenol derivatives can be established from various research studies. While the specific parameters may be adjusted based on the instrument and the sample's nature, the following methodology provides a robust starting point.
Instrumentation: A standard thermogravimetric analyzer is utilized for these measurements.
Sample Preparation:
-
Ensure the 2-aminophenol derivative sample is homogenous and dry.
-
Accurately weigh a small amount of the sample, typically in the range of 2-10 mg.
-
Place the weighed sample into a clean, inert sample pan, commonly made of alumina or platinum.
Atmosphere:
-
The analysis is typically conducted under an inert atmosphere to prevent oxidative decomposition. High-purity nitrogen is the most common purge gas.
-
A consistent flow rate, generally between 20-50 mL/min, should be maintained throughout the experiment.
Temperature Program:
-
Equilibrate the sample at a starting temperature, usually around 30-50 °C.
-
Ramp the temperature at a constant heating rate. A rate of 10 °C/min is frequently used and provides a good balance between resolution and experiment time.
-
Continue heating to a final temperature sufficient to induce complete decomposition, often in the range of 600-800 °C.
Data Acquisition and Analysis:
-
Continuously record the sample's mass as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss against temperature.
-
The derivative of the TGA curve (DTG curve) is often plotted to identify the temperatures of maximum weight loss rates.
-
Key parameters to be determined from the TGA curve include:
-
T_onset : The initial temperature at which weight loss begins.
-
T_max : The temperature of the maximum rate of weight loss (from the DTG peak).
-
Weight Loss % : The percentage of mass lost in each decomposition step.
-
Residue % : The percentage of mass remaining at the end of the experiment.
-
Quantitative Data from TGA of 2-Aminophenol and its Derivatives
The following tables summarize quantitative data extracted from various studies on the thermal decomposition of 2-aminophenol and its derivatives.
Table 1: Thermal Decomposition of o-Aminophenol
| Parameter | Value | Reference |
| Onset of Thermal Degradation (T_onset) | ~161 °C | [1] |
| Maximum Thermal Decomposition Temp (T_max) | 175 - 178.17 °C | [1] |
| Total Weight Loss | ~48.39 % | [1] |
Note: The thermal stability of o-aminophenol can be influenced by factors such as "biofield energy treatment," as reported in the cited source, leading to slight variations in decomposition temperatures.
Table 2: Thermal Decomposition of Metal Complexes of 2-Aminophenol Schiff Base Derivatives
| Metal Complex | Major Weight Loss Temperature Range (°C) | Activation Energy (kJ/mol) | Thermal Stability Order |
| Mn(II) | 222.03 - 294.60 | 6.343 | 5 |
| Co(II) | 222.03 - 294.60 | 8.196 | 3 |
| Ni(II) | 222.03 - 294.60 | 6.345 | 4 |
| Cu(II) | 222.03 - 294.60 | 5.623 | 6 |
| Zn(II) | 222.03 - 294.60 | 14.381 | 1 |
Data synthesized from a study on bivalent metal complexes. The thermal stability was reported in the order of Zn > Co > Ni > Mn > Cu.[2]
Visualizing Workflows and Decomposition Pathways
Experimental Workflow for TGA
The following diagram illustrates the typical workflow for performing thermogravimetric analysis on a 2-aminophenol derivative.
Hypothetical Thermal Decomposition Pathway
The thermal decomposition of 2-aminophenol derivatives can be complex. The following diagram presents a simplified, hypothetical pathway for the initial stages of decomposition of a generic 2-aminophenol derivative, which often involves intermolecular condensation.
Conclusion
This technical guide has provided a foundational understanding of the thermogravimetric analysis of 2-aminophenol derivatives. The detailed experimental protocol offers a starting point for reliable and reproducible thermal characterization. The tabulated quantitative data serves as a useful reference for comparing the thermal stability of different derivatives. The visual workflows and hypothetical decomposition pathways aid in conceptualizing the experimental process and the chemical transformations that occur upon heating. For professionals in pharmaceutical development and materials science, a thorough understanding of the thermal properties of 2-aminophenol derivatives is essential for ensuring product quality, stability, and safety.
References
Methodological & Application
Application Notes and Protocols: Measuring the Antioxidant Activity of N-Formyl-2-aminophenol using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formyl-2-aminophenol is a compound of interest for its potential antioxidant properties.[1][2] Antioxidants play a crucial role in mitigating oxidative stress, a process implicated in numerous diseases and the aging process.[3][4] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[5][6][7] This application note provides a detailed protocol for determining the antioxidant activity of this compound using the DPPH assay, including data presentation and visualization of the experimental workflow.
The principle of the DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[3][6][8] DPPH is a stable free radical that exhibits a deep purple color and has a maximum absorbance at approximately 517 nm.[3][5][7] When reduced by an antioxidant, the purple color of DPPH fades to a pale yellow, and the absorbance at 517 nm decreases.[3][5][6] This change in absorbance is directly proportional to the radical-scavenging activity of the antioxidant.[3]
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 2843-27-8)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol), spectrophotometric grade
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Micropipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark at 4°C.
DPPH Working Solution (0.1 mM): Dilute the 1 mM DPPH stock solution 1:10 with methanol to obtain a 0.1 mM working solution.[5] The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[8] This solution should be prepared fresh daily and kept protected from light.[5]
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL). The solubility of the compound should be considered.
Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Positive Control (e.g., Ascorbic Acid) Stock Solution and Dilutions: Prepare a stock solution of ascorbic acid (e.g., 1 mg/mL) in methanol and perform serial dilutions to obtain a range of concentrations similar to the test compound.
DPPH Radical Scavenging Assay Procedure
-
Reaction Setup: In a 96-well microplate, add 100 µL of the various concentrations of this compound solutions to different wells.
-
Positive Control: Add 100 µL of the different concentrations of the ascorbic acid solutions to separate wells.
-
Blank/Control: Add 100 µL of methanol to a well. This will serve as the negative control.
-
Initiate Reaction: To each well, add 100 µL of the 0.1 mM DPPH working solution.[5]
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[5][8]
-
Absorbance Measurement: After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.[5][6]
Data Presentation and Analysis
The antioxidant activity is expressed as the percentage of DPPH radical scavenging. This is calculated using the following formula:
% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 [6]
Where:
-
Acontrol is the absorbance of the DPPH solution without the sample (methanol + DPPH).
-
Asample is the absorbance of the DPPH solution with the this compound or positive control.
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample. A lower IC50 value indicates a higher antioxidant activity.[5] this compound has been reported to have an IC50 value of 3.23 µg/ml in a DPPH radical scavenging assay.[2]
Table 1: Hypothetical DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | Absorbance at 517 nm (Asample) | % Scavenging Activity |
| Control (0) | 1.050 | 0.00 |
| 1 | 0.840 | 20.00 |
| 2.5 | 0.630 | 40.00 |
| 3.23 (IC50) | 0.525 | 50.00 |
| 5 | 0.420 | 60.00 |
| 10 | 0.210 | 80.00 |
| 25 | 0.105 | 90.00 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the DPPH assay.
Principle of DPPH Radical Scavenging
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Biochemicals - CAT N°: 36802 [bertin-bioreagent.com]
- 3. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 4. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: N-Formyl-2-aminophenol as a Precursor in the Synthesis of Antimicrobial Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formyl-2-aminophenol, also known as N-(2-hydroxyphenyl)formamide, is a valuable precursor in the synthesis of a class of heterocyclic compounds known as benzoxazoles. These bicyclic aromatic compounds, consisting of a benzene ring fused to an oxazole ring, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. Among these, the antimicrobial properties of benzoxazole derivatives have been extensively studied, revealing their potential as effective agents against various pathogenic bacteria and fungi.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of antimicrobial benzoxazoles using this compound as a key starting material.
The core structure of benzoxazole is amenable to substitution at various positions, allowing for the fine-tuning of its biological activity. The synthesis of 2-substituted benzoxazoles is a common strategy to develop potent antimicrobial agents. This typically involves the cyclization of a 2-aminophenol derivative. While many synthetic routes start with 2-aminophenol, the use of this compound offers an alternative pathway that can be advantageous under certain reaction conditions. The formyl group can act as a protecting group for the amine, which can be removed in situ during the cyclization process, or the N-formyl compound itself can undergo direct cyclization.
Synthetic Pathway and Mechanism of Action
The primary synthetic route from this compound to a 2-substituted benzoxazole involves a cyclization reaction. This can be achieved through acid or thermal catalysis, leading to the formation of the benzoxazole ring system. The general mechanism involves the intramolecular nucleophilic attack of the hydroxyl group on the activated carbonyl carbon of the formyl group (or a subsequently introduced acyl group), followed by dehydration.
The antimicrobial activity of many benzoxazole derivatives is attributed to their ability to inhibit essential cellular processes in microorganisms. One of the proposed mechanisms of action for certain antibacterial benzoxazoles is the inhibition of DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[3] By binding to this enzyme, the benzoxazole compounds can disrupt these vital processes, leading to bacterial cell death.
References
- 1. jocpr.com [jocpr.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating the Antifungal Potential of N-Formyl-2-aminophenol
Introduction N-Formyl-2-aminophenol, a bacterial secondary metabolite also known as N-(2-hydroxyphenyl)-formamide, has been identified in P. chrysogenum and is noted for its antioxidant properties.[1] While it has been utilized in the synthesis of novel compounds that exhibit antibacterial and antifungal activities, comprehensive studies detailing its intrinsic antifungal efficacy are not extensively documented in publicly available literature.[1] However, numerous derivatives of the closely related compound, 2-aminophenol, have been synthesized and shown to possess significant antifungal properties against a range of pathogenic fungi.[2][3] This document provides a generalized protocol for the systematic evaluation of this compound as a potential antifungal agent. The methodologies are based on established standards for antifungal susceptibility testing and assays for elucidating potential mechanisms of action, drawing parallels from studies on structurally similar molecules.
Principle The antifungal activity of a compound is primarily assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism. Standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), ensure reproducibility.[4][5] Following initial activity confirmation, further assays can be conducted to investigate the compound's mechanism of action (MoA), such as its effect on the fungal cell wall, cell membrane (specifically ergosterol interaction), or cellular respiration. This systematic approach is crucial for the preliminary stages of antifungal drug development.
Data Presentation: Antifungal Activity of 2-Aminophenol Derivatives
The following tables summarize the reported antifungal activities of various derivatives of 2-aminophenol against different fungal species. This data provides a comparative baseline for potential efficacy that might be expected from related compounds like this compound.
Table 1: Antifungal Activity of 2-Aminobenzoxazole Derivatives against Phytopathogenic Fungi
| Compound | Fungal Species | EC₅₀ (µg/mL) | Reference |
| 3a | Gibberella zeae | 1.48 | [2] |
| Fusarium oxysporum | 3.25 | [2] | |
| 3b | Gibberella zeae | 2.05 | [2] |
| Botrytis cinerea | 4.86 | [2] | |
| 3c | Gibberella zeae | 2.11 | [2] |
| Sclerotinia sclerotiorum | 5.57 | [2] | |
| 3e | Gibberella zeae | 2.53 | [2] |
| Rhizoctonia solani | 6.12 | [2] | |
| 3m | Gibberella zeae | 2.87 | [2] |
| Botrytis cinerea | 5.16 | [2] | |
| 3v | Gibberella zeae | 3.14 | [2] |
| Sclerotinia sclerotiorum | 6.89 | [2] | |
| Hymexazol (Control) | Various | 18.5 - 45.3 | [2] |
Table 2: Antifungal Activity of 2-Allylphenol Derivatives against Botrytis cinerea
| Compound | Modification | IC₅₀ (µg/mL) | Reference |
| 2-Allylphenol | Parent Compound | 68.0 | [6] |
| Derivative (Methoxy) | -OH replaced with -OCH₃ | 2.00 | [6] |
| Derivative (Acetyl) | -OH replaced with -OCOCH₃ | 1.00 | [6] |
Table 3: Minimum Inhibitory Concentration (MIC) of 2-chloro-N-phenylacetamide against Aspergillus flavus
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| 2-chloro-N-phenylacetamide | A. flavus (ATCC 16013) | 128 | 256 | [7] |
| A. flavus (LM 22) | 64 | 128 | [7] | |
| Amphotericin B (Control) | A. flavus (ATCC 16013) | 2 | 4 | [7] |
| A. flavus (LM 22) | 2 | 4 | [7] | |
| Voriconazole (Control) | A. flavus (ATCC 16013) | 4 | 8 | [7] |
| A. flavus (LM 22) | 2 | 4 | [7] |
(Note: MFC stands for Minimum Fungicidal Concentration)
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the CLSI M27 (for yeasts) and M38 (for molds) guidelines.[4][5]
1. Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)[4]
-
Sterile 96-well U-shaped microdilution plates[4]
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator
2. Preparation of Stock Solutions:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO to a final concentration of 10 mg/mL.
-
Prepare serial two-fold dilutions of the compound in RPMI 1640 medium directly in the 96-well plates. The final concentration range should typically span from 0.125 to 256 µg/mL.
3. Inoculum Preparation:
-
For Yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension with a spectrophotometer at 530 nm to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI 1640 to obtain a final inoculum of 1-5 x 10³ CFU/mL.
-
For Molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar until sporulation is achieved. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Count the conidia using a hemocytometer and adjust the concentration to 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.
4. Assay Procedure:
-
Pipette 100 µL of the appropriate RPMI medium (containing the serially diluted compound) into each well of the 96-well plate.
-
Add 100 µL of the final fungal inoculum to each well.
-
Include a positive control (fungal inoculum in medium without the compound) and a negative control (medium only).
-
Incubate the plates at 35°C. Read yeast plates after 24-48 hours and mold plates after 48-72 hours, depending on the growth rate of the control.[8]
5. Reading the MIC:
-
The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the positive control. For azoles and similar compounds, this is often a ≥50% reduction in turbidity. For polyenes like Amphotericin B, it is the complete absence of growth.[5][9]
Caption: Workflow for Antifungal Susceptibility Testing via Broth Microdilution.
Protocol 2: Investigation of Mechanism of Action (MoA)
If this compound shows significant antifungal activity, the following assays can help elucidate its potential mechanism.
A. Ergosterol Binding Assay This assay determines if the compound directly binds to ergosterol, a key component of the fungal cell membrane. This is a common mechanism for polyene antifungals and has been suggested for other novel compounds.[10]
-
Procedure:
-
Prepare solutions of this compound in RPMI medium.
-
Create two sets of serial dilutions in 96-well plates.
-
To one set, add exogenous ergosterol (typically 200-400 µg/mL). The other set will not have ergosterol.
-
Inoculate both sets of plates with the fungal suspension as described in Protocol 1.
-
Incubate and determine the MIC for both conditions.
-
-
Interpretation: A significant increase (e.g., four-fold or greater) in the MIC value in the presence of ergosterol suggests that the compound is binding to the exogenous ergosterol, preventing it from acting on the fungal membrane.[10]
B. Sorbitol Protection Assay This assay helps determine if the compound targets the fungal cell wall. Sorbitol is an osmotic protectant that can rescue fungi with damaged cell walls.
-
Procedure:
-
Prepare two sets of agar plates (e.g., Sabouraud Dextrose Agar) or broth microdilution plates.
-
Supplement one set of media with an osmotic stabilizer, typically 0.8 M sorbitol.
-
Perform a standard MIC determination (broth) or a disk diffusion/spot assay (agar) on both sets of media.
-
-
Interpretation: If the fungus shows significantly better growth (or a higher MIC) in the presence of sorbitol, it indicates that the compound's primary target is likely the cell wall.
Potential Fungal Signaling Pathways Affected
Antifungal compounds exert stress on fungal cells, which often triggers specific stress response signaling pathways. Understanding these pathways can provide insights into the compound's mechanism and potential resistance development.
1. Cell Wall Integrity (CWI) Pathway: This pathway is crucial for maintaining a stable cell wall during growth and in response to cell wall damage, osmotic stress, or heat shock.[11][12] Compounds that inhibit cell wall synthesis often activate this pathway as a compensatory response.
Caption: The Fungal Cell Wall Integrity (CWI) Signaling Pathway.
2. High Osmolarity Glycerol (HOG) Pathway: The HOG pathway is essential for fungal survival under conditions of high osmolarity or oxidative stress.[11] Chemical compounds can induce oxidative stress, leading to the activation of this pathway.
Caption: The High Osmolarity Glycerol (HOG) Stress Response Pathway.
References
- 1. This compound - Biochemicals - CAT N°: 36802 [bertin-bioreagent.com]
- 2. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reviberoammicol.com [reviberoammicol.com]
- 10. scielo.br [scielo.br]
- 11. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application of N-Formyl-2-aminophenol in the Synthesis of Benzoxazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of benzoxazoles utilizing N-Formyl-2-aminophenol as a key intermediate. Benzoxazoles are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them a cornerstone in medicinal chemistry and drug discovery.
Introduction
Benzoxazole scaffolds are present in numerous FDA-approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The synthesis of the benzoxazole ring system often commences from the readily available precursor, 2-aminophenol. A common and efficient strategy involves the condensation of 2-aminophenol with a one-carbon electrophile, followed by an intramolecular cyclization. The reaction with formic acid or its derivatives leads to the formation of an this compound intermediate, which subsequently undergoes dehydrative cyclization to yield the benzoxazole core.
This application note focuses on the pivotal role of this compound in this synthetic pathway, providing detailed protocols for its formation and subsequent conversion to benzoxazole.
Synthesis of Benzoxazoles via this compound
The synthesis of benzoxazoles from 2-aminophenol can be approached as a one-pot reaction or a two-step process involving the isolation of the this compound intermediate. The latter approach allows for the purification of the intermediate, potentially leading to a cleaner final product.
Reaction Pathway
The overall transformation involves two key steps:
-
Formylation of 2-aminophenol: The amino group of 2-aminophenol is acylated with a formylating agent to produce this compound (also known as N-(2-hydroxyphenyl)formamide).
-
Cyclodehydration: The this compound undergoes an intramolecular cyclization with the elimination of a water molecule to form the benzoxazole ring.
Data Presentation: A Comparative Overview of Benzoxazole Synthesis
The following table summarizes quantitative data for various methods of synthesizing benzoxazole derivatives from 2-aminophenol, many of which proceed through an in-situ generated N-acyl intermediate analogous to this compound.
| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Condensation with Carboxylic Acid | Polyphosphoric Acid (PPA) | None | 150-180 | 2-5 | 75-90 | [1] |
| Reaction with Aldehyde | Zinc Sulfide (ZnS) Nanoparticles | Ethanol | 70 | 1-2 | 80-96 | [2] |
| Reaction with Aldehyde | TiO2-ZrO2 | Acetonitrile | 60 | 0.25-0.4 | 83-93 | [3] |
| Reaction with Acyl Chloride | Pyridine | Dichloromethane | Room Temp. | 2-4 | 85-95 | [1] |
| Cyclodehydration of N-Arylbenzamide | p-Toluenesulfonic acid (PTSA) | Toluene | Reflux | 2.5 | 89 | [4] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Benzoxazole via Isolated this compound
This protocol is divided into two main stages: the synthesis and isolation of this compound, followed by its cyclodehydration to benzoxazole.
Part A: Synthesis of this compound
Materials:
-
2-Aminophenol
-
Formic acid (88-98%)
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine 2-aminophenol (10.9 g, 0.1 mol) and formic acid (5.5 mL, ~0.12 mol).
-
Add 100 mL of toluene to the flask.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water (1.8 mL) has been collected in the Dean-Stark trap. This typically takes 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold toluene (2 x 20 mL) to remove any unreacted starting material.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight. A typical yield is in the range of 85-95%.
Part B: Cyclodehydration of this compound to Benzoxazole
Materials:
-
This compound (from Part A)
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene or Xylene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Sodium bicarbonate solution (5% w/v)
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place this compound (6.85 g, 0.05 mol).
-
Add 50 mL of toluene or xylene to the flask.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.48 g, 0.0025 mol, 5 mol%).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-3 hours.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with 5% sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst.
-
Wash the organic layer with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude benzoxazole.
-
The product can be further purified by distillation or recrystallization if necessary. A typical yield is in the range of 85-95%.
Protocol 2: One-Pot Synthesis of Benzoxazole from 2-Aminophenol
This protocol describes a more streamlined, one-pot synthesis where the this compound intermediate is not isolated.
Materials:
-
2-Aminophenol
-
Formic acid (88-98%)
-
Polyphosphoric acid (PPA)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Ice bath
-
Crushed ice
-
Beaker
-
Ethyl acetate
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
In a 100 mL round-bottom flask, carefully add polyphosphoric acid (approximately 30 g).
-
With stirring, add 2-aminophenol (5.45 g, 0.05 mol) to the PPA. The mixture may warm up slightly.
-
Slowly add formic acid (2.3 mL, ~0.06 mol) dropwise to the stirred mixture.
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to about 80-90 °C and carefully pour it onto crushed ice (about 150 g) in a beaker with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude benzoxazole.
-
Purify by distillation or recrystallization as needed. A typical yield is in the range of 75-90%.[1]
Conclusion
The use of this compound as a key intermediate provides a reliable and efficient pathway for the synthesis of the benzoxazole scaffold. Both the two-step and one-pot protocols offer high yields and operational simplicity. The choice between the two methods will depend on the desired purity of the final product and the scalability of the synthesis. These protocols serve as a valuable resource for researchers and professionals engaged in the development of novel benzoxazole-based therapeutic agents.
References
Application Notes and Protocols: 2-Aminophenol Derivatives in Transition Metal Complex Formation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of transition metal complexes involving 2-aminophenol derivatives. These complexes, particularly those formed with Schiff base ligands, are of significant interest due to their diverse applications in medicinal chemistry and catalysis.
Introduction
2-Aminophenol and its derivatives serve as versatile precursors for designing multidentate ligands capable of coordinating with a wide range of transition metal ions. The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, attributed to factors like increased lipophilicity and altered steric and electronic properties upon chelation.[1] The most common synthetic route involves the condensation of a 2-aminophenol derivative with an aldehyde or ketone to form a Schiff base, which then coordinates to a metal center. These complexes have shown promise as antibacterial, antifungal, anticancer, and antioxidant agents.[1][2]
Applications in Drug Development and Catalysis
Transition metal complexes of 2-aminophenol derivatives are extensively explored for their therapeutic potential. The coordination of the metal ion can enhance the pharmacological properties of the organic ligand.[1] For instance, metal chelation can increase the lipophilic nature of the molecule, facilitating its transport across biological membranes.[1] Furthermore, the geometry and electronic structure of the resulting complex can be tailored to interact specifically with biological targets. In compounds with electron-withdrawing groups (like Cl, Br, or NO2), anticancer activity is often enhanced.[1]
Beyond medicine, these complexes are also investigated for their catalytic activity, particularly in oxidation reactions mimicking enzymatic processes.[3]
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of transition metal complexes with Schiff base ligands derived from 2-aminophenol. Researchers should consult specific literature for precise stoichiometry and reaction conditions for their target molecules.
Protocol 1: Synthesis of a Schiff Base Ligand from 2-Aminophenol
This protocol describes the general synthesis of a Schiff base ligand via the condensation of 2-aminophenol with an aldehyde.
Materials:
-
2-Aminophenol
-
Substituted aldehyde (e.g., salicylaldehyde, vanillin)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Round-bottomed flask
-
Reflux condenser
-
Stirring hotplate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 2-aminophenol in a minimal amount of hot ethanol in a round-bottomed flask.[4]
-
In a separate beaker, dissolve an equimolar amount of the desired aldehyde in ethanol.
-
Add the ethanolic solution of the aldehyde dropwise to the 2-aminophenol solution while stirring.[4]
-
Add a few drops of glacial acetic acid to catalyze the reaction.[4]
-
Attach a reflux condenser and heat the mixture to reflux for a specified period (typically 2-5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
After reflux, allow the solution to cool to room temperature, which should induce precipitation of the Schiff base ligand.[4]
-
If precipitation is slow, the flask can be placed in an ice bath.[4]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[4]
-
Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials.[4]
-
Dry the purified Schiff base ligand in a desiccator or a vacuum oven.
-
Characterize the product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.[6][7]
Protocol 2: Synthesis of a Transition Metal Complex
This protocol outlines the general procedure for complexing a Schiff base ligand with a transition metal salt.
Materials:
-
Synthesized Schiff base ligand
-
Transition metal salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, CoCl₂·6H₂O)
-
Methanol or Ethanol
-
Round-bottomed flask
-
Reflux condenser
-
Stirring hotplate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the synthesized Schiff base ligand in hot methanol or ethanol in a round-bottomed flask.
-
In a separate beaker, dissolve the transition metal salt in methanol or ethanol (typically in a 2:1 ligand-to-metal molar ratio, but this can vary).[5]
-
Add the methanolic solution of the metal salt dropwise to the ligand solution while stirring.[6]
-
A color change or the formation of a precipitate often indicates complex formation.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.[5][6]
-
After reflux, cool the mixture to room temperature.
-
Collect the precipitated metal complex by vacuum filtration.[5]
-
Wash the product with the solvent used for the reaction (methanol or ethanol) and then with a non-polar solvent like diethyl ether to remove any organic impurities.
-
Dry the final complex in a desiccator.
-
Characterize the complex using elemental analysis, molar conductivity, magnetic susceptibility, FT-IR, and UV-Vis spectroscopy.[6][8]
Data Presentation
The following tables summarize typical quantitative data obtained during the characterization of 2-aminophenol derivative-metal complexes.
Table 1: Physicochemical Properties of a Representative Schiff Base Ligand and its Metal Complexes
| Compound | Color | Melting/Decomposition Point (°C) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) |
| Schiff Base Ligand (L) | Yellow | 251 | - | - |
| Mn(II) Complex | Brown | 280 | 14.89 | 5.72 |
| Fe(II) Complex | Dark Brown | 285 | 10.76 | 5.12 |
Data compiled from similar compounds reported in the literature.[8] Low molar conductance values are indicative of the non-electrolytic nature of the complexes.[8]
Table 2: Key Infrared Spectral Data (cm⁻¹) for a Representative Schiff Base and its Metal Complexes
| Compound | ν(O-H) | ν(C=N) Azomethine | ν(M-N) | ν(M-O) |
| Schiff Base Ligand (L) | ~3450 | 1622 | - | - |
| Mn(II) Complex | ~3400 | 1577 | ~480 | ~550 |
| Fe(II) Complex | ~3410 | 1599 | ~475 | ~560 |
A shift to lower frequency of the C=N stretching vibration upon complexation is a strong indication of the coordination of the azomethine nitrogen to the metal ion.[6][8] The appearance of new bands in the far-IR region is attributed to the formation of metal-nitrogen and metal-oxygen bonds.[6]
Table 3: In Vitro Cytotoxicity Data (IC₅₀ in µM) for Representative Ligands and a Cu(II) Complex
| Compound | HUVEC Cell Line | MCF-7 Cell Line |
| Ligand HA | 17.67 | 34.19 |
| Ligand HB | >50 | >50 |
| Cu(II) Complex of HA | 20.32 | 41.25 |
| Cu(II) Complex of HB | 25.18 | 45.78 |
Data extracted from a study on specific 2-aminophenol-based ligands (HA and HB) and their copper complexes, indicating their potential as anticancer agents.[9]
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of these complexes, as well as a conceptual signaling pathway that could be inhibited by these compounds.
Caption: General workflow for the synthesis and characterization of transition metal complexes derived from 2-aminophenol.
Caption: Conceptual diagram of a signaling pathway inhibited by a 2-aminophenol metal complex, leading to reduced cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. iosrjournals.org [iosrjournals.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ionicviper.org [ionicviper.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Synthesis and Characterization of Boron and 2-Aminophenol Schiff Base Ligands with Their Cu(II) and Pt(IV) Complexes and Evaluation as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation, Characterization and Antimicrobial Studies of Mn(II) and Fe(II) Complexes with Schiff Base Ligand Derived from 2-aminophenol and 3-formyl-2-hydroxy-6-methoxyquinoline [scirp.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formylation of 2-Aminophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the experimental setup of the N-formylation of 2-aminophenol to synthesize N-(2-hydroxyphenyl)formamide. This compound serves as a valuable building block in the synthesis of various pharmaceuticals and heterocyclic compounds.
Introduction
The formylation of 2-aminophenol is a fundamental organic transformation that introduces a formyl group onto the nitrogen atom of the amino group. This reaction is of significant interest in medicinal chemistry and drug development as the resulting product, N-(2-hydroxyphenyl)formamide, is a key intermediate for the synthesis of bioactive molecules, including benzoxazoles. Several methods have been developed for this transformation, each with its own advantages and disadvantages concerning yield, reaction conditions, and environmental impact. This document outlines three primary experimental setups for the formylation of 2-aminophenol: using formic acid, acetic formic anhydride, and a catalyzed solvent-free approach.
Data Presentation: Comparison of Formylation Methods
The following table summarizes the quantitative data for different methods of formylating 2-aminophenol. This allows for a direct comparison of reaction efficiency and conditions.
| Method | Formylating Agent | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Formic Acid | Toluene | None | Reflux (approx. 111) | 4 - 9 | High (Typical >90) | [1] |
| 2 | Acetic Formic Anhydride | Diethyl Ether | None | 0 to Room Temp | 1 - 2 | High (Typical >90) | [2] |
| 3 | Formic Acid | None | Zeolite-A | Room Temp | 0.25 | 95 | [3] |
| 4 | Formic Acid | None | Zinc Oxide (ZnO) | 70 | 0.17 - 12 | Good to Excellent | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Formylation using Formic Acid with a Dean-Stark Trap
This protocol describes the formylation of 2-aminophenol using formic acid as the formylating agent and toluene as the solvent, with continuous removal of water using a Dean-Stark apparatus to drive the reaction to completion.[1]
Materials:
-
2-Aminophenol
-
85% Formic Acid (aqueous)
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (e.g., 10.91 g, 0.1 mol).
-
Add toluene (e.g., 150 mL) to the flask.
-
Add 85% formic acid (e.g., 4.6 mL, 0.12 mol, 1.2 equivalents) to the mixture.
-
Set up the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reflux for 4-9 hours, or until no more water is collected in the trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude N-(2-hydroxyphenyl)formamide is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by recrystallization from hot water or a suitable solvent system.
Protocol 2: Formylation using Acetic Formic Anhydride
This method involves the in-situ or pre-formed generation of acetic formic anhydride, a potent formylating agent.[2][5]
Part A: Preparation of Acetic Formic Anhydride [5] Materials:
-
Sodium formate
-
Acetyl chloride
-
Anhydrous diethyl ether
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, place finely ground sodium formate (e.g., 4.41 mol) and anhydrous diethyl ether (e.g., 250 mL).
-
While maintaining the temperature at 23–27 °C, add acetyl chloride (e.g., 3.75 mol) dropwise.
-
Stir the mixture for 5.5 hours at the same temperature.
-
Filter the mixture and wash the solid residue with anhydrous ether.
-
Remove the ether from the filtrate by distillation under reduced pressure to obtain acetic formic anhydride.
Part B: Formylation of 2-Aminophenol Materials:
-
2-Aminophenol
-
Acetic formic anhydride
-
Anhydrous diethyl ether or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 2-aminophenol (e.g., 0.1 mol) in anhydrous diethyl ether in a round-bottom flask at 0 °C (ice bath).
-
Slowly add a slight excess of acetic formic anhydride (e.g., 0.11 mol) to the stirred solution.
-
Allow the reaction to proceed at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be worked up by washing with a saturated sodium bicarbonate solution to neutralize any remaining acid and anhydride, followed by extraction with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-hydroxyphenyl)formamide.
Protocol 3: Catalytic Solvent-Free Formylation
This protocol outlines an environmentally friendly approach using a solid acid catalyst under solvent-free conditions at room temperature.[3]
Materials:
-
2-Aminophenol
-
Formic Acid
-
Zeolite-A (or other suitable solid acid catalyst like ZnO)[3][4]
-
Conical flask or round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a conical flask, mix 2-aminophenol (e.g., 1.0 mmol) and formic acid (e.g., 1.2 mmol).
-
Add the Zeolite-A catalyst (e.g., 0.05 g).
-
Stir the mixture vigorously at room temperature.
-
The reaction is typically rapid and can be monitored by TLC. For Zeolite-A, the reaction may be complete in as little as 15 minutes.[3]
-
Upon completion, add ethyl acetate to the reaction mixture.
-
Filter to remove the catalyst. The catalyst can often be washed, dried, and reused.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the product by recrystallization if necessary.
Mandatory Visualizations
Reaction Signaling Pathway
The following diagram illustrates the general mechanism for the acid-catalyzed N-formylation of 2-aminophenol.
Caption: Mechanism of acid-catalyzed N-formylation of 2-aminophenol.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and purification of N-(2-hydroxyphenyl)formamide.
References
- 1. researchgate.net [researchgate.net]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts - MedCrave online [medcraveonline.com]
- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: N-(2-hydroxyphenyl)-formamide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of N-(2-hydroxyphenyl)-formamide as a key intermediate in the preparation of pharmaceutically relevant benzoxazole scaffolds. Detailed experimental protocols, quantitative data, and visualizations of reaction pathways and relevant signaling mechanisms are presented to facilitate research and development in medicinal chemistry.
Introduction
N-(2-hydroxyphenyl)-formamide is a pivotal precursor in the synthesis of benzoxazoles, a class of heterocyclic compounds of significant interest in drug discovery. The benzoxazole moiety is a core structural feature in numerous pharmaceutical agents exhibiting a wide range of biological activities, including bronchodilatory, neuroprotective, and anti-inflammatory effects. This document outlines the synthesis of N-(2-hydroxyphenyl)-formamide and its subsequent conversion to the benzoxazole ring system, and provides insights into the mechanism of action of key drugs derived from this scaffold.
Synthesis of N-(2-hydroxyphenyl)-formamide and Benzoxazole
The synthesis of the benzoxazole core from N-(2-hydroxyphenyl)-formamide involves a two-step process: the N-formylation of 2-aminophenol followed by an acid-catalyzed intramolecular cyclization (cyclodehydration).
Step 1: Synthesis of N-(2-hydroxyphenyl)-formamide
The N-formylation of 2-aminophenol is typically achieved by reaction with formic acid. A common and efficient method involves heating the reactants in a suitable solvent with azeotropic removal of water.
Experimental Protocol:
A mixture of 2-aminophenol (1.0 eq), and 85% aqueous formic acid (1.2 eq) in toluene is heated under reflux using a Dean-Stark trap for 4-9 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is evaporated to yield the crude N-(2-hydroxyphenyl)-formamide. The product can be purified by recrystallization or column chromatography if necessary.
Quantitative Data for N-formylation of Various Amines:
| Amine Substrate | Formic Acid (eq.) | Solvent | Reaction Time (h) | Yield (%) | Citation |
| Benzylamine | 1.2 | Toluene | 4 | 98 | [1] |
| Aniline | 4 | Neat | - | High | [2] |
| p-Toluidine | - | Neat | - | Excellent | [2] |
| Secondary Amines | - | Toluene | - | 94-98 | [1] |
Note: The table presents data for the N-formylation of various amines to provide a general understanding of the reaction's efficiency. Specific data for 2-aminophenol was not available in a tabulated format in the search results.
Step 2: Cyclization to Benzoxazole
The intramolecular cyclodehydration of N-(2-hydroxyphenyl)-formamide to form the benzoxazole ring is commonly facilitated by strong acids at elevated temperatures. Polyphosphoric acid (PPA) is a widely used reagent for this transformation, acting as both a catalyst and a dehydrating agent.[3]
Experimental Protocol:
N-(2-hydroxyphenyl)-formamide (1.0 eq) is added to polyphosphoric acid (PPA) and the mixture is heated with stirring. A typical procedure for a similar transformation involves heating at 60°C for 2 hours, followed by heating at 120°C for another 2 hours.[4] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and poured onto crushed ice with vigorous stirring. The precipitated product is collected by filtration, washed with water and a saturated solution of sodium bicarbonate, and then dried. The crude benzoxazole can be further purified by recrystallization or column chromatography.
Quantitative Data for the Synthesis of 2-Phenylbenzoxazole from Benzoic Acid and 2-Aminophenol using PPA:
| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Citation |
| Benzoic acid | 2-Aminophenol | PPA | 60 then 120 | 4 | 92 | [4] |
Note: This data is for a related synthesis of a 2-substituted benzoxazole and serves as a reference for the conditions typically employed for PPA-catalyzed cyclization.
Experimental Workflow and Reaction Mechanisms
The overall synthetic route from 2-aminophenol to benzoxazole is a straightforward and efficient process.
Caption: Synthetic pathway from 2-aminophenol to benzoxazole.
Application in Pharmaceutical Intermediates: Case Studies
N-(2-hydroxyphenyl)-formamide and its derivatives are crucial intermediates in the synthesis of several marketed drugs.
Case Study 1: Formoterol
Formoterol is a long-acting beta-2 adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[5] A key intermediate in its synthesis is an N-substituted derivative of N-(2-hydroxyphenyl)-formamide.[2]
Signaling Pathway of Formoterol:
Formoterol exerts its therapeutic effect by activating beta-2 adrenergic receptors on the smooth muscle cells of the airways.[6][7] This activation initiates a signaling cascade that leads to bronchodilation.
References
- 1. scispace.com [scispace.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Tafamidis? [synapse.patsnap.com]
- 7. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Aminophenol Derivatives in Modern Dye Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
2-Aminophenol and its derivatives are foundational building blocks in the synthesis of a diverse array of dyes, spanning applications from traditional textile coloring to advanced fluorescent probes for biological and environmental sensing. Their unique chemical structure, featuring adjacent amino and hydroxyl groups on an aromatic ring, facilitates the formation of stable, colored compounds through various chemical reactions. These derivatives are particularly crucial in the production of azo dyes, metal-complex dyes, and Schiff base-derived fluorescent sensors. This document provides detailed application notes and experimental protocols for the synthesis and application of dyes derived from 2-aminophenol, with a focus on their practical implementation in research and development.
Application Notes
2-Aminophenol derivatives are versatile precursors for several classes of dyes, each with distinct properties and applications:
-
Azo Dyes: These are the most widely used class of synthetic dyes, characterized by the presence of one or more azo groups (–N=N–). 2-Aminophenol is a valuable diazo component, and its derivatives can be diazotized and coupled with various aromatic compounds to produce a wide spectrum of colors, including yellows, oranges, reds, and browns. The resulting dyes are extensively used in the textile, leather, and paper industries.[1] The specific shade and fastness properties of the dye can be fine-tuned by the choice of the coupling component and substituents on the 2-aminophenol ring.
-
Metal-Complex Dyes: The ortho-disposed amino and hydroxyl groups in 2-aminophenol derivatives make them excellent ligands for the formation of stable metal complexes.[2] When a dye molecule containing a 2-aminophenol moiety coordinates with a metal ion (commonly chromium or cobalt), the resulting metal-complex dye often exhibits superior lightfastness and wash-fastness compared to its metal-free counterpart.[3][4] These dyes are particularly valued for their application on protein fibers like wool and silk, as well as on polyamides.
-
Schiff Base Fluorescent Probes: The condensation reaction of 2-aminophenol derivatives with aldehydes or ketones yields Schiff bases (imines). These compounds can be designed to act as highly sensitive and selective fluorescent probes for the detection of various analytes, including metal ions and anions.[5] For instance, Schiff bases derived from 2-aminophenol have been developed as "turn-on" fluorescent sensors for cyanide and aluminum ions, with applications in environmental monitoring and biological imaging.[1][3]
Data Presentation
The following tables summarize key quantitative data for a selection of dyes derived from aminophenol precursors, providing a basis for comparison of their spectral and performance characteristics.
Table 1: Spectral Properties of Azo Dyes Derived from Aminophenol Derivatives
| Diazo Component (Aminophenol Derivative) | Coupling Component | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Color Shade | Reference |
| p-Aminophenol | Various substituted phenols and anilines | Ethanol/Water | 515 - 597 | 32,170 - 42,210 | Yellow to Reddish-Brown | [6] |
| 2-Amino-thiophene | R, H, J, and γ acid | Not Specified | 515 - 597 | 3.217 - 4.221 x 10⁴ | Red, Dark Blue, Dark Maroon | [6] |
| p-Amino acetophenone | Phenol | Not Specified | Not Specified | Not Specified | Yellow | [7] |
| 4-Aminophenol | 1-Naphthol | Not Specified | Not Specified | Not Specified | Not Specified | [5][8][9][10] |
| 4-Aminophenol | p-Aminophenol | Not Specified | Not Specified | Not Specified | Not Specified | [5][8][9][10] |
Table 2: Fastness Properties of Azo Dyes Derived from p-Aminophenol on Synthetic Fibers
| Dye (Coupling Component) | Fiber | Light Fastness (Blue Wool Scale 1-8) | Wash Fastness (Grey Scale 1-5) | Reference |
| Dis-azo dyes (various) | PET | 4 - 5 | Moderate to Good | [3][4] |
| Dis-azo dyes (various) | Nylon 6 | 3 - 4 | Poor to Excellent | [3][4] |
| Azo-anthraquinone reactive dye | Cotton | 4 - 5 | 4 and above | [11] |
| Azo dyes with nitroaniline precursors | Polyester | 5 - 7 | 4 - 5 | [12] |
Experimental Protocols
The following are detailed methodologies for the synthesis of various classes of dyes derived from 2-aminophenol.
Protocol 1: Synthesis of an Azo Dye from a 2-Aminophenol Derivative
This protocol describes a general two-step process for the synthesis of an azo dye: diazotization of a 2-aminophenol derivative followed by coupling with a suitable aromatic compound.
Materials and Equipment:
-
2-Aminophenol derivative (e.g., 2-aminophenol, 4-nitro-2-aminophenol)
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Coupling component (e.g., β-naphthol, resorcinol)
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Urea
-
Ice
-
Beakers, magnetic stirrer, pH meter, Buchner funnel, and filter paper
Step 1: Diazotization of the 2-Aminophenol Derivative
-
Dissolve the 2-aminophenol derivative (10 mmol) in a mixture of concentrated HCl (5 mL) and water (50 mL) in a 250 mL beaker.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (10 mmol, 0.69 g) in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aminophenol solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to complete the diazotization. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).
-
Add a small amount of urea to destroy any excess nitrous acid.
Step 2: Coupling Reaction
-
In a separate 500 mL beaker, dissolve the coupling component (10 mmol) in a 10% aqueous solution of sodium hydroxide or sodium carbonate to form a solution of the phenoxide or naphthoxide ion.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution with continuous and efficient stirring.
-
Maintain the temperature below 5 °C throughout the addition. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for another 30-60 minutes after the addition is complete to ensure the coupling reaction goes to completion.
Step 3: Isolation and Purification
-
Collect the crude azo dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a generous amount of cold water until the filtrate is neutral to pH paper.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol-water mixture) to obtain the purified azo dye.
-
Dry the final product in a vacuum oven at 60-70 °C.
Protocol 2: Synthesis of a Metal-Complex Dye
This protocol outlines the metallization of an azo dye derived from a 2-aminophenol derivative.
Materials and Equipment:
-
Azo dye containing a 2-aminophenol moiety (from Protocol 1)
-
Metal salt (e.g., chromium(III) sulfate, cobalt(II) chloride)
-
Solvent (e.g., water, ethylene glycol)
-
pH adjustment reagents (e.g., sodium hydroxide, acetic acid)
-
Heating mantle, condenser, magnetic stirrer, Buchner funnel
Procedure:
-
Suspend or dissolve the azo dye (5 mmol) in a suitable solvent (e.g., 100 mL of water or ethylene glycol) in a round-bottom flask equipped with a condenser and magnetic stirrer.
-
Add the metal salt (e.g., 2.5 mmol of chromium(III) sulfate for a 1:2 metal-dye complex) to the reaction mixture.
-
Adjust the pH of the mixture to the optimal range for complexation (typically between 4 and 8) using a suitable base or acid.
-
Heat the reaction mixture to 80-120 °C and maintain this temperature with stirring for several hours (typically 2-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The metal-complex dye may precipitate upon cooling or can be precipitated by adding a salt (salting out).
-
Collect the product by vacuum filtration, wash with water, and then with a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials.
-
Dry the purified metal-complex dye in a vacuum oven.
Protocol 3: Synthesis of a Schiff Base Fluorescent Probe
This protocol describes the synthesis of a Schiff base from a 2-aminophenol derivative and an aldehyde, which can function as a fluorescent probe.
Materials and Equipment:
-
2-Aminophenol derivative
-
Aldehyde (e.g., salicylaldehyde, 2,6-diformyl-4-tert-butylphenol)
-
Solvent (e.g., ethanol, methanol)
-
Catalyst (e.g., glacial acetic acid)
-
Reflux apparatus, magnetic stirrer, rotary evaporator, Buchner funnel
Procedure:
-
Dissolve the 2-aminophenol derivative (10 mmol) in 50 mL of ethanol in a round-bottom flask.
-
Add the aldehyde (10 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
If precipitation occurs, collect the product by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base fluorescent probe.
Mandatory Visualizations
Signaling Pathway for Cyanide Detection by a 2-Aminophenol Schiff Base Fluorescent Probe
Caption: Mechanism of cyanide detection by a 2-aminophenol-based Schiff base fluorescent probe.
Experimental Workflow for Textile Dyeing with Azo Dyes
Caption: General workflow for the application of azo dyes in textile dyeing.
References
- 1. textilelearner.net [textilelearner.net]
- 2. EP1438356B1 - 1:2 metal complex dyes, their compositions, their production and their use - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bsj-ojs.uobaghdad.edu.iq [bsj-ojs.uobaghdad.edu.iq]
- 9. bsj-ojs.uobaghdad.edu.iq [bsj-ojs.uobaghdad.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining the Antioxidant Capacity of N-Formyl-2-aminophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formyl-2-aminophenol, a bacterial secondary metabolite, has garnered interest for its potential antioxidant properties.[1] As a phenolic compound, its ability to scavenge free radicals is attributed to its chemical structure, which can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[2][3][4] The evaluation of the antioxidant capacity of this compound is crucial for understanding its potential therapeutic applications in conditions associated with oxidative stress.
This document provides detailed protocols for two widely accepted antioxidant capacity assays: the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay and the ORAC (Oxygen Radical Absorbance Capacity) assay. These methods are commonly employed to assess the total antioxidant activity of pure compounds and complex mixtures.
Principle of the Assays
ABTS Assay: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance is proportional to the antioxidant concentration.
ORAC Assay: The ORAC assay evaluates the capacity of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals. Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). The antioxidant's ability to quench these radicals preserves the fluorescence of the probe. The antioxidant capacity is quantified by comparing the area under the fluorescence decay curve (AUC) of the sample to that of a standard antioxidant, Trolox (a water-soluble vitamin E analog).
Data Presentation
Table 1: ABTS Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition (Hypothetical) |
| 1.0 | 15.2 |
| 2.5 | 35.8 |
| 5.0 | 68.5 |
| 7.5 | 85.3 |
| 10.0 | 92.1 |
| IC50 (µg/mL) | ~4.0 |
Table 2: ORAC Value of this compound
| Sample | Concentration (µM) | Net AUC (Hypothetical) | ORAC Value (µM Trolox Equivalents/µM) |
| Trolox (Standard) | 12.5 | 2500 | 1.0 |
| This compound | 10 | 4500 | 1.8 |
Experimental Protocols
ABTS Radical Scavenging Assay Protocol
1. Materials and Reagents:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ethanol (or other suitable solvent for dissolving the test compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a positive control
2. Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the ABTS and potassium persulfate solutions in a 1:1 (v/v) ratio.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the ABTS•+ radical. This is the stock solution.
3. Preparation of Working ABTS•+ Solution:
-
Before the assay, dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.700 ± 0.020 at 734 nm.
4. Assay Procedure:
-
Prepare a series of dilutions of this compound and Trolox (positive control) in a suitable solvent (e.g., ethanol).
-
Add 10 µL of each sample dilution to a 96-well microplate.
-
Add 190 µL of the working ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes in the dark.
-
Measure the absorbance at 734 nm using a microplate reader.
-
A blank control containing the solvent instead of the sample should also be run.
5. Calculation of Results:
-
Calculate the percentage of inhibition of the ABTS•+ radical using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the ABTS•+ radical).
ORAC Assay Protocol
1. Materials and Reagents:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm, equipped with temperature control.
2. Preparation of Solutions:
-
Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer (pH 7.4). Store protected from light.
-
AAPH Solution (153 mM): Prepare fresh daily in 75 mM phosphate buffer (pH 7.4).
-
Trolox Standard Solutions: Prepare a stock solution of Trolox in phosphate buffer and then a series of dilutions (e.g., 6.25, 12.5, 25, 50 µM).
-
This compound Sample Solutions: Prepare a stock solution and a series of dilutions in phosphate buffer.
3. Assay Procedure:
-
Pipette 150 µL of the fluorescein working solution into each well of a 96-well black microplate.
-
Add 25 µL of the sample, Trolox standard, or phosphate buffer (for the blank) to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
After incubation, add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Immediately begin recording the fluorescence at 1-minute intervals for at least 60 minutes at 37°C (excitation 485 nm, emission 520 nm).
4. Calculation of Results:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank from the fluorescence decay curves.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard: Net AUC = AUC_sample - AUC_blank
-
Create a standard curve by plotting the Net AUC of the Trolox standards against their concentrations.
-
Determine the Trolox Equivalents (TE) for the this compound samples from the standard curve.
-
Express the ORAC value as µM Trolox Equivalents per µM of this compound.
Visualizations
Caption: Mechanism of free radical scavenging by this compound.
Caption: Experimental workflow for the ABTS antioxidant capacity assay.
Caption: Experimental workflow for the ORAC antioxidant capacity assay.
References
Troubleshooting & Optimization
How to optimize the yield of N-Formyl-2-aminophenol synthesis.
Welcome to the technical support center for the synthesis of N-Formyl-2-aminophenol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-formylation of 2-aminophenol?
A1: The most frequently employed methods for the N-formylation of 2-aminophenol involve the use of various formylating agents. These include formic acid, often in the presence of a dehydrating agent or as an azeotropic mixture with a solvent like toluene, and acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride.[1] Other methods include the use of chloral hydrate and catalytic approaches.[2]
Q2: What is the main challenge in the synthesis of this compound?
A2: The primary challenge is achieving chemoselectivity. 2-Aminophenol possesses two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). The goal is to selectively formylate the amino group (N-formylation) while avoiding formylation of the hydroxyl group (O-formylation). The amino group is generally more nucleophilic, which favors N-formylation under kinetically controlled conditions.[3]
Q3: Why am I getting a low yield even when using a standard N-formylation protocol?
A3: Low yields can be attributed to several factors. One significant issue with 2-aminophenol is the formation of a strong intramolecular hydrogen bond between the amino and hydroxyl groups. This can reduce the nucleophilicity of the amino group, thus hindering the formylation reaction.[4] Other potential causes for low yields include suboptimal reaction conditions (temperature, reaction time), the presence of moisture, and side reactions such as oxidation or polymerization.
Q4: Can I use ultrasound or microwave assistance for this synthesis?
A4: Yes, both ultrasound and microwave irradiation are modern techniques that can be applied to the N-formylation of amines and may offer advantages for the synthesis of this compound. Ultrasound-assisted synthesis can lead to significantly higher yields in shorter reaction times under solvent- and catalyst-free conditions at room temperature.[5] Microwave-assisted synthesis is also known to accelerate organic reactions and could be a viable option for optimizing this synthesis.
Q5: How can I purify the final this compound product?
A5: Purification of this compound is typically achieved through recrystallization. The choice of solvent is crucial for obtaining a high-purity product. Common solvents for recrystallization of similar compounds include aqueous ethanol, chloroform, or mixtures of solvents like chloroform and cyclohexanol.[2] It is also important to consider washing the crude product to remove any unreacted starting materials or byproducts before recrystallization.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | - Intramolecular Hydrogen Bonding: The proximity of the -NH2 and -OH groups in 2-aminophenol can lead to strong intramolecular hydrogen bonding, reducing the nucleophilicity of the amine.[4]- Inactive Formylating Agent: The formylating agent may have decomposed due to improper storage or the presence of moisture.- Suboptimal Temperature: The reaction may require specific temperature control to proceed efficiently. | - Method Selection: Consider using a method that can overcome the hydrogen bonding, such as using a more reactive formylating agent or a catalyst.- Reagent Quality: Use freshly opened or properly stored formylating agents. Ensure all glassware is dry.- Temperature Optimization: Experiment with a range of temperatures. For formic acid methods, refluxing is often necessary. |
| Presence of a Significant Amount of O-Formylated Byproduct | - Reaction Conditions Favoring O-Formylation: Certain conditions, such as high temperatures or the use of specific catalysts, might promote formylation of the hydroxyl group. | - Chemoselective Method: Employ a method known for its high N-selectivity. The use of formic acid in toluene with a Dean-Stark trap is reported to be selective for N-formylation as O-formylation of phenols is less favorable under these conditions.[1]- Kinetic Control: Run the reaction at a lower temperature to favor the more nucleophilic amino group's reaction. |
| Product is Colored (Yellow/Brown) | - Oxidation of 2-Aminophenol: 2-aminophenol and its derivatives are susceptible to oxidation, which can produce colored impurities.[3] | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Purification: Use activated charcoal during recrystallization to remove colored impurities. Store the starting material and product protected from light and air. |
| Formation of a Tarry/Polymeric Substance | - Polymerization: Phenols can undergo polymerization in the presence of formylating agents, especially under acidic conditions. | - Control Stoichiometry: Use a precise molar ratio of reactants.- Temperature Control: Avoid excessively high temperatures, which can promote polymerization.- Stepwise Addition: Consider adding the formylating agent portion-wise to control the reaction rate. |
| Incomplete Reaction (Starting Material Remains) | - Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.- Inadequate Mixing: Poor stirring can lead to localized concentration gradients and incomplete reaction. | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.- Increase Reaction Time: Extend the reaction time until TLC indicates the consumption of 2-aminophenol.- Ensure Efficient Stirring: Use a magnetic stirrer or mechanical stirrer to ensure the reaction mixture is homogeneous. |
Data Presentation
Table 1: Comparison of Selected N-Formylation Methods for Amines (Literature Data for Analogy)
| Formylating Agent | Catalyst/Conditions | Substrate | Yield (%) | Reference |
| Formic Acid | Ultrasound, Solvent-free, RT | Aniline | 97% | [5] |
| Formic Acid | Neat, 80 °C | Aniline | Good to Excellent | [1] |
| Acetic Formic Anhydride | -20 °C | Various Amines | 97-100% | [1] |
| Chloral Hydrate | Methanol, RT | 2-amino-2-methyl-1-propanol | 90% | [2] |
| Formic Acid | Zeolite A, Solvent-free, RT | 4-Chloroaniline | 95% | [6] |
| Formic Acid/EDCI/Oxyma | DMF-H₂O | 2-Aminophenol | 25% | [4] |
Note: The yields presented are for various amines and may not be directly transferable to 2-aminophenol but provide a basis for method selection.
Experimental Protocols
Method 1: Selective N-Formylation using Formic Acid in Toluene
This method is based on the principle of azeotropic removal of water to drive the reaction to completion and is reported to be highly selective for N-formylation over O-formylation.[1]
Materials:
-
2-Aminophenol
-
Formic acid (85-90%)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add 2-aminophenol (1 equivalent).
-
Add toluene to the flask (sufficient to fill the Dean-Stark trap and suspend the 2-aminophenol).
-
Add formic acid (1.2 to 1.5 equivalents) to the mixture.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap, and TLC analysis indicates the complete consumption of 2-aminophenol.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol or chloroform).
Method 2: Ultrasound-Assisted N-Formylation (Solvent- and Catalyst-Free)
This is a green chemistry approach that can significantly accelerate the reaction and improve yields.[5]
Materials:
-
2-Aminophenol
-
Formic acid (98-100%)
-
Ultrasonic bath or probe sonicator
-
Reaction vessel (e.g., a thick-walled test tube or a small flask)
Procedure:
-
In a suitable reaction vessel, place 2-aminophenol (1 equivalent).
-
Add formic acid (2 equivalents) to the vessel.
-
Place the reaction vessel in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.
-
Irradiate the mixture with ultrasound at room temperature. The reaction is typically complete within a few minutes to an hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, add cold water to the reaction mixture to precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
-
If necessary, the product can be further purified by recrystallization.
Mandatory Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4314080A - N-Formylation of 2-amino-2-methyl-1-propanol with chloral hydrate - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. Mild and convenient N-formylation protocol in water-containing solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature [comptes-rendus.academie-sciences.fr]
- 6. medcraveonline.com [medcraveonline.com]
Purification techniques for N-Formyl-2-aminophenol from a reaction mixture.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Formyl-2-aminophenol from a reaction mixture. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical this compound synthesis?
The most common impurities depend on the synthetic route, but when synthesizing from 2-aminophenol and a formylating agent (like formic acid), you can expect:
-
Unreacted 2-aminophenol: This is often the primary impurity. Due to its instability, it can also lead to colored oxidation byproducts.[1]
-
Excess formylating agent: For example, residual formic acid.
-
Colored oxidation products: 2-aminophenol is susceptible to oxidation, which can form colored impurities that discolor the final product.[1]
-
Solvent residues: Residual solvents from the reaction or workup.
Q2: Which purification technique is most suitable for this compound?
The choice of purification technique depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization: Ideal for medium to large-scale purification to remove small amounts of impurities, especially if the crude product is already relatively pure.
-
Column Chromatography: Excellent for separating the product from impurities with different polarities, particularly unreacted 2-aminophenol. It is suitable for small to medium scales.
-
Liquid-Liquid Extraction: Primarily used during the workup to remove acid or base catalysts and water-soluble impurities before further purification.
Q3: My final product of this compound is colored (e.g., pink, brown, or black). What is the likely cause and how can I fix it?
A colored product is typically due to the presence of oxidized 2-aminophenol.[1] To address this:
-
Charcoal Treatment: During recrystallization, adding activated charcoal to the hot solution can help adsorb colored impurities.
-
Column Chromatography: This is very effective at separating the desired white product from colored byproducts.
-
Minimize exposure to air and light: Both the starting material (2-aminophenol) and the reaction mixture should be protected from prolonged exposure to air and light to prevent oxidation.
Q4: What are the recommended storage conditions for purified this compound?
To ensure stability, this compound should be stored in a cool, dark, and dry place. For long-term storage, keeping it at -20°C is recommended.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not dissolve in the hot solvent. | The solvent is not polar enough, or an insufficient volume is used. | Try a more polar solvent or a mixed solvent system. Gradually add more hot solvent until the product dissolves. |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling is too rapid. The solvent may be too non-polar. | Reheat the solution to dissolve the oil, add a small amount of a more polar co-solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help. |
| No crystals form upon cooling. | The solution is not saturated enough, or the product is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Try adding a less polar anti-solvent dropwise until turbidity persists, then heat until clear and cool slowly. Scratching the inside of the flask with a glass rod can induce crystallization. |
| Product is still impure after recrystallization. | The chosen solvent system is not effective at excluding the impurity. The impurity may have co-precipitated. | Try a different solvent or solvent mixture. A second recrystallization may be necessary. For persistent impurities, consider column chromatography. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of this compound and 2-aminophenol. | The mobile phase is too polar or not polar enough. The stationary phase is not suitable for separating basic compounds. | Optimize the mobile phase using Thin Layer Chromatography (TLC) first. For basic compounds like amines, consider using basic alumina or adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase.[2][3] |
| The product is not eluting from the column. | The mobile phase is not polar enough. The compound may be irreversibly adsorbed to the silica gel. | Gradually increase the polarity of the mobile phase. If using standard silica, the acidic nature may be strongly retaining your amine. Switch to a deactivated stationary phase (e.g., amine-functionalized silica) or add a basic modifier to the eluent.[2] |
| The product elutes with the solvent front. | The mobile phase is too polar. | Start with a less polar mobile phase. Determine the appropriate starting polarity using TLC.[3] |
| Streaking or tailing of the product band. | The column is overloaded. The compound is interacting too strongly with the stationary phase. | Use a larger column or load less material. Add a basic modifier to the mobile phase to reduce strong acidic interactions with the silica gel.[2] |
Experimental Protocols
Recrystallization from an Ethanol/Water Mixture
This protocol is a general guideline and may require optimization.
-
Dissolution: In a flask, add the crude this compound. Heat a mixture of ethanol and water (e.g., start with a 1:1 ratio) and add the minimum amount of the hot solvent mixture to the crude product until it completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography for Purification
-
TLC Analysis: Determine a suitable mobile phase for separation using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The desired product should have an Rf value of approximately 0.2-0.4. If using standard silica, consider adding 0.5% triethylamine to the solvent system.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles or cracks.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with the mobile phase, collecting fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
Common impurities in the synthesis of N-Formyl-2-aminophenol and their removal.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of N-Formyl-2-aminophenol. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides & FAQs
This section addresses specific problems that may arise during the synthesis and purification of this compound.
1. Low Yield of this compound
-
Question: My reaction resulted in a low yield of the desired this compound. What are the possible causes and solutions?
-
Answer: A low yield can stem from several factors:
-
Incomplete Reaction: The formylation of 2-aminophenol may not have gone to completion. It is crucial to monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (2-aminophenol) is no longer visible.
-
Suboptimal Reaction Conditions: The reaction of amines with formic acid can be sensitive to temperature and the removal of water. One effective method involves refluxing the amine with formic acid in a solvent like toluene, using a Dean-Stark trap to remove the water generated during the reaction.[1]
-
Improper Stoichiometry: An incorrect ratio of reactants can lead to a lower yield. Ensure that the appropriate equivalents of the formylating agent are used.
-
2. Discoloration of the Product (Pink, Brown, or Black)
-
Question: My final product is colored (pink, brown, or black) instead of the expected off-white or light tan. What causes this and how can I fix it?
-
Answer: Discoloration is a common issue and is typically due to the presence of oxidation and polymeric impurities. 2-aminophenol and its derivatives are susceptible to oxidation, which can be accelerated by exposure to air and light.
-
Prevention: To minimize oxidation, it is advisable to conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Removal:
-
Activated Charcoal: Treatment with activated charcoal can effectively adsorb colored impurities. This is typically done by adding a small amount of charcoal to a solution of the crude product, heating briefly, and then filtering the hot solution.
-
Recrystallization: Recrystallization from a suitable solvent can also help in removing colored impurities. For compounds similar to this compound, recrystallization from aqueous solutions of mild polyfunctional acids has been shown to be effective in removing tar-like polymeric materials.[2]
-
-
3. Presence of Unreacted 2-Aminophenol in the Final Product
-
Question: How can I detect and remove unreacted 2-aminophenol from my this compound product?
-
Answer:
-
Detection:
-
TLC: Unreacted 2-aminophenol can be easily detected by TLC. It will appear as a separate spot from the this compound product. Due to the free amino group, 2-aminophenol is generally more polar and will have a lower Rf value than the formylated product.
-
HPLC: High-Performance Liquid Chromatography (HPLC) is a more quantitative method for detecting unreacted starting material. Specific HPLC methods have been developed for the separation of aminophenols and their derivatives.
-
-
Removal:
-
Column Chromatography: If the amount of unreacted 2-aminophenol is significant, purification by column chromatography is an effective method. A silica gel column with a suitable mobile phase (e.g., a gradient of ethyl acetate in hexanes) can separate the more polar 2-aminophenol from the less polar this compound.
-
Recrystallization: Recrystallization can also be effective if the solubility difference between the product and the impurity is significant in the chosen solvent system.
-
-
4. Formation of Side Products: O-Formylation and Di-Formylation
-
Question: I suspect the formation of O-formylated (2-aminophenyl formate) or di-formylated byproducts. How can I identify and remove them?
-
Answer: While N-formylation is generally selective in the presence of a hydroxyl group when using formic acid, side reactions can occur under certain conditions.[1]
-
Identification:
-
TLC and HPLC: These techniques can reveal the presence of additional spots or peaks corresponding to these byproducts. The polarity, and thus the Rf value or retention time, will differ from the main product. The O-formylated product is expected to be less polar than this compound, while the di-formylated product would be even less polar.
-
Spectroscopic Methods: Techniques like NMR and Mass Spectrometry can definitively identify the structures of these impurities if isolated.
-
-
Removal:
-
Column Chromatography: This is the most reliable method for separating isomeric and closely related impurities. The difference in polarity between the N-formylated, O-formylated, and di-formylated products allows for their separation on a silica gel column.
-
Hydrolysis: The O-formyl group is an ester and can be selectively hydrolyzed back to the phenol under mild basic or acidic conditions, although this would require re-purification to remove the de-formylated product.
-
-
Quantitative Data on Impurities
While the exact percentage of impurities can vary significantly based on reaction conditions, the following table provides a plausible distribution of products in a typical synthesis of this compound before purification.
| Compound | Plausible Percentage Range (%) |
| This compound | 85 - 95 |
| Unreacted 2-aminophenol | 2 - 10 |
| 2-aminophenyl formate (O-formylated) | < 2 |
| N,N-diformyl-2-aminophenol (Di-formylated) | < 1 |
| Oxidation/Polymeric Products | 1 - 3 |
Experimental Protocols
1. Synthesis of this compound
This protocol is based on a general procedure for the N-formylation of amines using formic acid.[1]
-
Materials:
-
2-aminophenol
-
85% Formic acid
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round bottom flask with a Dean-Stark trap and condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a round bottom flask, add 2-aminophenol (1 equivalent).
-
Add toluene to the flask to create a solution or suspension.
-
Add 85% formic acid (1.2 equivalents) to the mixture.
-
Attach the Dean-Stark trap and condenser.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-8 hours).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any excess formic acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
2. Purification by Recrystallization
-
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot deionized water to the solution until it becomes slightly cloudy.
-
If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
-
3. Purification by Column Chromatography
-
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
-
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or a small amount of the eluent).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a mobile phase, starting with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 30-50% ethyl acetate in hexanes).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for common impurities in this compound synthesis.
References
Troubleshooting guide for the formylation of aromatic amines.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the formylation of aromatic amines. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My formylation reaction is giving a very low yield. What are the common causes?
A1: Low yields in the formylation of aromatic amines can stem from several factors:
-
Substrate Reactivity: Aromatic amines with strong electron-withdrawing groups (e.g., -NO₂, -CN) are less nucleophilic and react more slowly, often resulting in lower yields.[1][2][3] Conversely, electron-donating groups (-CH₃, -OCH₃) generally lead to higher yields and faster reactions.[2][3]
-
Moisture: Many formylating reagents, particularly those used in the Vilsmeier-Haack reaction (like the Vilsmeier reagent itself) and acetic formic anhydride, are highly sensitive to moisture.[4][5][6] Water can quench the reagents, significantly reducing the yield.
-
Reagent Quality: The purity of reagents is crucial. For instance, in the Vilsmeier-Haack reaction, decomposed N,N-dimethylformamide (DMF) (often indicated by a fishy smell from dimethylamine) can react with the Vilsmeier reagent and lower the yield.[4][7]
-
Reaction Conditions: Suboptimal temperature, reaction time, or stoichiometry of reagents can all lead to poor yields.[1][4][8] For example, some reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions.[4]
-
Incomplete Hydrolysis: In reactions like the Vilsmeier-Haack, the final step is the hydrolysis of an iminium salt intermediate to the aldehyde product. Incomplete hydrolysis will result in a lower yield of the desired product.[4]
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A2: Side product formation is a common issue. Here are some strategies to improve selectivity:
-
O-Formylation: If your aromatic amine also contains a hydroxyl group, O-formylation can compete with the desired N-formylation. Using milder reaction conditions and choosing a formylating agent that is more reactive towards amines can favor N-formylation.[8] Some methods have been shown to be selective for N-formylation in the presence of unprotected hydroxyl groups.[1][3]
-
Di-formylation: In some cases, such as the Duff reaction for ortho-formylation of phenols, di-formylation can occur if multiple reactive sites are available.[8] Adjusting the stoichiometry by reducing the amount of the formylating agent (e.g., hexamethylenetetramine) can increase the selectivity for the mono-formylated product.[8]
-
Polymerization/Resin Formation: Phenolic substrates, in particular, can undergo polymerization, especially under harsh acidic or basic conditions. To minimize this, control the stoichiometry, avoid excessively high temperatures, and keep the reaction time to a minimum.[8]
Q3: How do I choose the right formylation method for my specific aromatic amine?
A3: The choice of method depends on several factors, including the substrate's reactivity, functional group tolerance, and the desired scale of the reaction.
-
For electron-rich and simple aromatic amines: Methods using formic acid with a catalyst (e.g., iodine, ZnO) or neat formic acid can be very effective, often proceeding under mild conditions with high yields.[2][3][9]
-
For sterically hindered or less reactive amines: More reactive formylating agents like acetic formic anhydride may be necessary.[1] The Vilsmeier-Haack reaction is also a powerful method for a wide range of aromatic and heteroaromatic compounds.[4][10]
-
For substrates with sensitive functional groups: Milder, more selective methods are preferable. For example, some catalytic methods with formic acid show good chemoselectivity.[1][9]
-
For large-scale synthesis: Methods that are cost-effective, use readily available reagents, and have simple work-up procedures are ideal. Formic acid-based methods often fit these criteria.[1][3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive substrate (electron-deficient aromatic amine) | Increase reaction temperature or time.[1] Consider a more potent formylating agent like acetic formic anhydride or the Vilsmeier reagent.[1][4] |
| Moisture contamination | Ensure all glassware is thoroughly dried. Use anhydrous solvents and fresh, high-purity reagents.[4] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] | |
| Poor quality of reagents (e.g., decomposed DMF) | Use freshly opened or purified reagents.[4][7] | |
| Catalyst is inactive or insufficient | Use a higher catalyst loading or a different catalyst. Some catalysts can be recycled but may lose activity over time.[1][2] | |
| Formation of Multiple Products | O-formylation of a hydroxyl group | Use milder reaction conditions (e.g., lower temperature).[8] Choose a formylating agent known for N-selectivity. |
| Di-formylation | Adjust the stoichiometry by using a smaller excess of the formylating agent.[8] | |
| Polymerization or resin formation | Lower the reaction temperature.[8] Reduce the reaction time.[8] Adjust the stoichiometry of reagents.[8] | |
| Difficult Product Purification | Emulsion during aqueous workup | Add brine or a small amount of a different organic solvent to break the emulsion.[4] |
| Product is water-soluble | Perform multiple extractions with a suitable organic solvent.[4] Saturate the aqueous layer with salt ("salting out") to decrease the product's solubility.[4] | |
| Difficulty removing catalyst | For solid catalysts, filtration is usually sufficient.[2] For soluble catalysts, appropriate workup and chromatographic purification may be necessary. | |
| Vilsmeier-Haack Specific Issues | Precipitation of Vilsmeier reagent | Use a co-solvent like dichloromethane (DCM) or dichloroethane (DCE) to improve solubility.[4] |
| Uncontrolled reaction during reagent addition | Add phosphorus oxychloride (POCl₃) dropwise to DMF with efficient stirring and cooling in an ice bath.[4] |
Experimental Protocols
Method 1: Formylation using Formic Acid and Iodine Catalyst
This method is suitable for a wide range of aromatic and aliphatic amines and is performed under solvent-free conditions.[9]
-
Reaction Setup: In a round-bottom flask, combine the aromatic amine (1.0 mmol), formic acid (2.0 mmol, 2 equivalents), and iodine (0.05 mmol, 5 mol%).
-
Reaction: Stir the mixture at 70°C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture can be purified directly by column chromatography to yield the N-formylated product.[9]
Method 2: Formylation using Acetic Formic Anhydride (In Situ Preparation)
This is a highly efficient method for various amines, including sterically hindered ones.[1]
-
Preparation of Acetic Formic Anhydride (AFA): In a flask, cool excess formic acid to -20°C. Slowly add acetic anhydride while maintaining the temperature. The AFA is generated in situ.[1]
-
Reaction: Add the amine to the freshly prepared AFA solution at -20°C.
-
Reaction Time: The reaction is often complete in less than 15 minutes for most amines.[1]
-
Work-up: The reaction mixture is typically worked up by quenching with cold water or a basic solution, followed by extraction with an organic solvent. The organic layer is then dried and concentrated to give the formamide product.
Method 3: Vilsmeier-Haack Reaction
This is a classic and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][10]
-
Formation of the Vilsmeier Reagent: In a flask under an inert atmosphere, cool anhydrous DMF in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. Allow the mixture to stir at 0°C for about an hour.
-
Reaction: Dissolve the aromatic amine in anhydrous DMF and add it to the pre-formed Vilsmeier reagent.
-
Reaction Temperature and Time: The reaction temperature and time are substrate-dependent and may range from 0°C to heating at 80°C or higher for several hours.[4][7]
-
Hydrolysis: After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice or into a cold basic solution (e.g., sodium acetate solution).[11]
-
Work-up: Stir the mixture until the hydrolysis of the intermediate iminium salt is complete. Extract the product with a suitable organic solvent, wash the organic layer, dry it, and concentrate it. The crude product is then purified, typically by column chromatography or recrystallization.[12]
Troubleshooting Workflows
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for addressing side product formation.
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scispace.com [scispace.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing N-Formyl-2-aminophenol Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of N-Formyl-2-aminophenol in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
This compound is a solid compound with limited aqueous solubility.[1][2] Published data indicates its solubility in the following common solvents:
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| Dimethyl Sulfoxide (DMSO) | 1.0 | 7.29 |
| Dimethylformamide (DMF) | 1.0 | 7.29 |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.16 - 0.2 | 1.17 - 1.46 |
Note: Solubility can vary between different batches of the compound and depending on factors such as purity, crystalline form, and temperature.[1]
Q2: I am observing precipitation of this compound when I add my DMSO stock solution to my aqueous assay buffer. What is causing this and how can I prevent it?
This phenomenon, often referred to as "solvent shock," occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous buffer in which it is poorly soluble. The abrupt change in solvent polarity causes the compound to precipitate out of solution. To prevent this, consider the following:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in solvent polarity can help maintain the compound's solubility.
-
Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay that your experiment can tolerate, typically below 0.5% (v/v), to minimize its potential effects on cell viability and assay performance.
-
Gentle Mixing: Ensure thorough but gentle mixing after each dilution step to aid in the dissolution process.
Q3: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?
Yes, adjusting the pH can influence the solubility of this compound. As a phenolic compound, its solubility is expected to be pH-dependent. In alkaline conditions, the phenolic hydroxyl group can deprotonate, forming a more soluble phenolate salt. Conversely, in acidic conditions, the amino group can be protonated, which may also affect solubility. It is recommended to perform a pH-solubility profile to determine the optimal pH for your specific assay conditions.
Q4: Are there any alternative methods to enhance the aqueous solubility of this compound?
For compounds with poor aqueous solubility, the use of cyclodextrins can be an effective strategy. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming water-soluble inclusion complexes. This can significantly enhance the aqueous solubility and stability of the guest molecule without altering its chemical structure.
Troubleshooting Guides
Issue: Difficulty in preparing a concentrated aqueous stock solution of this compound.
Possible Cause:
-
Low intrinsic aqueous solubility of the compound.
Solutions:
-
Co-solvent System: Prepare a stock solution in a water-miscible organic solvent such as DMSO or ethanol, and then dilute it into your aqueous buffer.
-
pH Adjustment: Experimentally determine the pH at which this compound exhibits maximum solubility. Prepare your buffer at this optimal pH.
-
Cyclodextrin Complexation: Formulate this compound with a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to increase its aqueous solubility.
Issue: Inconsistent results or loss of compound activity in the in vitro assay.
Possible Cause:
-
Precipitation of the compound in the assay medium over time.
-
Degradation of the compound in the assay buffer.
Solutions:
-
Solubility Confirmation: Before conducting your assay, visually inspect your final working solution under a microscope to ensure no precipitation has occurred. You can also centrifuge the solution and measure the concentration of the supernatant to confirm the soluble concentration.
-
Fresh Preparations: Prepare fresh stock solutions and working solutions for each experiment to minimize the risk of degradation.
-
Stability Assessment: If you suspect degradation, you can assess the stability of this compound in your assay buffer over the time course of your experiment using analytical techniques such as HPLC.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution into Aqueous Buffer
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile aqueous assay buffer (e.g., PBS or cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock solution concentration of 1 mg/mL.
-
Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Perform serial dilutions of the DMSO stock solution into your pre-warmed aqueous assay buffer to reach the desired final concentration. For example, to achieve a 10 µM final concentration from a 1 mg/mL (7.29 mM) stock, you can perform a 1:10 dilution followed by a 1:72.9 dilution.
-
Mix gently by inversion or pipetting after each dilution step.
Protocol 2: pH-Dependent Solubility Assessment
Materials:
-
This compound powder
-
A series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)
-
Microcentrifuge tubes
-
Shaker or rotator
-
Spectrophotometer or HPLC
Procedure:
-
Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume of each buffer.
-
Incubate the tubes on a shaker or rotator at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Centrifuge the tubes at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).
-
Plot the solubility of this compound as a function of pH to determine the optimal pH for dissolution.
Visualizations
Caption: Workflow for improving the solubility of this compound.
Caption: this compound's potential antioxidant signaling pathway.
References
Preventing oxidation of 2-aminophenol during synthesis and storage.
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the prevention of oxidation in 2-aminophenol during synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: Why is my solid 2-aminophenol, which should be a white crystalline powder, discolored (yellow, tan, or brown)?
A1: The discoloration of 2-aminophenol is a common issue caused by oxidation.[1][2] When exposed to atmospheric oxygen and/or light, 2-aminophenol oxidizes to form highly colored intermediates like quinoneimines, which can further polymerize into darker products.[2][3][4] This indicates that the reagent has degraded and may introduce impurities into your experiments.[1]
Q2: What are the primary factors that accelerate the oxidation of 2-aminophenol?
A2: Several factors can significantly accelerate the oxidation process:
-
Oxygen: Atmospheric oxygen is the main driver of oxidation.[2]
-
Light: Exposure to light, particularly UV light, provides the energy to initiate and propagate oxidative reactions.[2][5]
-
Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation.[2]
-
High pH (Alkaline Conditions): Alkaline environments can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.[2][6]
-
Metal Ions: Trace amounts of metal ions, especially copper (Cu²+), can act as powerful catalysts for the oxidation process.[2]
Q3: Which of the aminophenol isomers is the most stable?
A3: 3-Aminophenol is generally more stable and less susceptible to oxidation under atmospheric conditions compared to 2-aminophenol and 4-aminophenol.[2] Both ortho- and para-isomers are highly prone to oxidation and readily form colored products.[2]
Q4: How can I prevent my 2-aminophenol solutions from degrading during HPLC analysis?
A4: To ensure the stability and integrity of 2-aminophenol solutions for HPLC analysis, it is critical to add an antioxidant to your sample solvent (diluent) and/or mobile phase.[2] Ascorbic acid is a commonly used and effective antioxidant for this purpose.[2] Additionally, you should always prepare samples fresh immediately before injection and protect them from light using amber vials.[2]
Q5: Are there general recommendations for the long-term storage of solid 2-aminophenol?
A5: Yes. For long-term storage, solid 2-aminophenol should be kept in a tightly sealed, opaque (amber) container to protect it from air and light.[1][3] The container headspace should be purged with an inert gas like nitrogen or argon before sealing.[1][7] It is best to store the container in a cool (2-8°C), dry, and dark location.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: The solid 2-aminophenol in the bottle is already discolored.
-
Possible Cause: The reagent has been exposed to air and/or light during previous use or storage.[2] The age of the reagent can also be a factor, as aminophenols have a limited shelf life, especially after the bottle has been opened.[2]
-
Solution:
-
Best Practice: It is highly recommended to use a fresh, unopened bottle of the reagent to ensure the purity of your starting material and avoid complications in your synthesis and purification.[2]
-
Alternative: For less sensitive applications, the material can be purified. Recrystallization from hot water (while maintaining an inert atmosphere over the hot solution) or sublimation are potential methods.[1][8] However, this may not be feasible for all users and using fresh material is preferable.
-
Issue 2: My 2-aminophenol solution turns yellow/brown shortly after preparation.
-
Possible Causes:
-
Dissolved Oxygen: The solvent used for the solution contains dissolved oxygen.[2]
-
No Antioxidant: The solution lacks a stabilizing agent.
-
Light Exposure: The solution is being exposed to ambient or UV light.[2]
-
Metal Ion Contamination: Trace metal ions from glassware or the solvent are catalyzing the oxidation.[2]
-
-
Solutions:
-
Deoxygenate Solvents: Before dissolving the 2-aminophenol, deoxygenate your solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes.[2] Alternatively, for more rigorous applications, use the freeze-pump-thaw method (repeated three times).[9][10]
-
Add an Antioxidant: Immediately after dissolving the solid, add an appropriate antioxidant to the solution. See Table 1 for recommendations.[2]
-
Protect from Light: Prepare and store the solution in an amber glass vial or a clear vial wrapped in aluminum foil.[2]
-
Use High-Purity Materials: Use high-purity solvents and ensure all glassware is thoroughly cleaned to remove trace metals. If metal contamination is suspected, consider adding a chelating agent like EDTA, but first verify its compatibility with your reaction.[2]
-
Issue 3: My reaction yield is low, and I see many colored impurities during work-up.
-
Possible Cause: The 2-aminophenol or an intermediate is oxidizing under the reaction conditions.
-
Solution:
-
Implement Air-Free Techniques: For synthesis, it is crucial to handle 2-aminophenol and its reactions under an inert atmosphere.[11][12] This can be achieved using a glovebox or a Schlenk line.[9][13] These techniques prevent exposure to atmospheric oxygen throughout the process.
-
Ensure All Reagents are Deoxygenated: In addition to the main solvent, ensure any liquid reagents or solutions added during the reaction are also properly deoxygenated.
-
Maintain Inert Atmosphere: Throughout the reaction, maintain a positive pressure of nitrogen or argon. This includes reagent transfers, taking samples, and the work-up process (e.g., filtration, extraction).[10][11]
-
Data Presentation
Table 1: Recommended Antioxidants for 2-Aminophenol Solutions
| Antioxidant | Recommended Concentration (w/v) | Application Notes | Citations |
| Ascorbic Acid (Vitamin C) | 0.01 - 0.1% | Highly effective as a reducing agent in aqueous solutions, especially for stabilizing HPLC samples. | [2] |
| Sodium Metabisulfite | 0.05 - 0.5% | A strong reducing agent, can be very effective in preventing discoloration. | [2] |
| Glutathione | 1.0 mM | Can completely attenuate cytotoxicity induced by aminophenol metabolites in certain biological systems. | [14] |
| N-acetyl-L-cysteine (NAC) | 2.0 mM | Can partially attenuate cytotoxicity from aminophenol metabolites. | [14] |
| Butylated hydroxytoluene (BHT) | Varies | A radical scavenger, often used in organic solvents. Effectiveness can vary depending on the system. | [7][14] |
Experimental Protocols
Protocol 1: Deoxygenating Solvents by Inert Gas Sparging
-
Assemble your solvent container (e.g., a Schlenk flask).
-
Insert a long needle or glass tube connected to a source of inert gas (nitrogen or argon) into the solvent, ensuring the tip is below the liquid surface.
-
Provide a second, shorter needle through the septum as a gas outlet.
-
Bubble the inert gas through the solvent at a moderate rate for 15-30 minutes.[2]
-
Once complete, remove the needles and store the solvent under a positive pressure of the inert gas.
Protocol 2: Preparation of a Stabilized 2-Aminophenol Solution for Analysis
-
Solvent Preparation: Prepare the desired solvent (diluent). Add ascorbic acid to the solvent to a final concentration of 0.1% (w/v) and mix thoroughly until it is completely dissolved.[2]
-
Deoxygenation: Sparge the antioxidant-containing solvent with nitrogen or argon for 15 minutes as described in Protocol 1.
-
Solution Preparation: In an amber vial, accurately weigh the required amount of 2-aminophenol.
-
Add the deoxygenated, antioxidant-containing solvent to the vial to achieve the target concentration.
-
Cap the vial tightly. If storing for any period before analysis, flush the headspace of the vial with inert gas before sealing.
-
Analyze the sample as soon as possible.
Protocol 3: Basic Setup for Synthesis Using a Schlenk Line
-
Glassware Preparation: Ensure all glassware (Schlenk flasks, dropping funnels, etc.) is thoroughly dried in an oven (e.g., overnight at >120°C) to remove adsorbed water.[9]
-
Assembly: Quickly assemble the glassware while still hot and connect it to the Schlenk line via flexible tubing.
-
Evacuate-Refill Cycles: Evacuate the air from the glassware using the vacuum pump on the Schlenk line, then refill the glassware with an inert gas (nitrogen or argon).[9] Repeat this "purge-and-refill" cycle at least three times to ensure a completely inert atmosphere.[9]
-
Reagent Addition: Introduce deoxygenated solvents and liquid reagents via a cannula or a gas-tight syringe.[9] Add solid reagents under a strong counterflow of inert gas.
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This is often achieved by connecting the top of the condenser to a gas bubbler.
-
Work-up: Conduct all subsequent manipulations, such as cooling, filtering (using a Schlenk filter stick), and solvent removal, under the inert atmosphere provided by the Schlenk line.[11]
Visualizations
Caption: A logical workflow for troubleshooting 2-aminophenol oxidation issues.
Caption: Experimental workflow for synthesis using air-sensitive techniques.
Caption: Simplified pathway for the oxidation of 2-aminophenol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Aminophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. jayorganics.com [jayorganics.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 12. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 13. ossila.com [ossila.com]
- 14. 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions to consider in the synthesis of N-Formyl-2-aminophenol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Formyl-2-aminophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to consider during the N-formylation of 2-aminophenol?
The primary side reactions include O-formylation of the hydroxyl group, di-formylation (on both the nitrogen and oxygen atoms), intramolecular cyclization to form 2-benzoxazole, and polymerization of the starting material or product. The prevalence of these side reactions is highly dependent on the choice of formylating agent, reaction conditions (temperature, solvent, catalysts), and the purity of the starting materials.
Q2: How can I selectively achieve N-formylation over O-formylation?
Several strategies can be employed to favor N-formylation:
-
Choice of Reagent: Using formylating agents known for high N-selectivity is crucial. Formic acid in the presence of a coupling agent or acetic formic anhydride at low temperatures often provides good selectivity.[1] Some methods report that O-formylation of phenols is unsuccessful under their specific conditions, highlighting the importance of the chosen protocol.[1]
-
Reaction Conditions: Milder reaction conditions, such as lower temperatures and shorter reaction times, generally favor the kinetically preferred N-formylation. The amino group in 2-aminophenol is typically more nucleophilic than the hydroxyl group.
-
pH Control: Maintaining a slightly acidic to neutral pH can help to protonate the amino group to a lesser extent than the hydroxyl group, thereby preserving its nucleophilicity for the formylation reaction.
Q3: What causes the formation of 2-benzoxazole as a byproduct?
The formation of 2-benzoxazole is a significant side reaction that can occur during the formylation of 2-aminophenol, especially when using formic acid at elevated temperatures.[2][3][4] The reaction proceeds through the initial N-formylation, followed by an acid-catalyzed intramolecular cyclization and dehydration.
Q4: Can polymerization occur during the synthesis?
Yes, 2-aminophenol and its derivatives can be susceptible to oxidation and subsequent polymerization, especially at elevated temperatures or in the presence of air and certain catalysts. This often results in the formation of dark, insoluble materials, which can complicate purification and reduce the yield of the desired product. Using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) can help minimize polymerization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield of this compound | 1. Incomplete reaction. 2. Significant formation of side products (O-formylation, benzoxazole). 3. Decomposition or polymerization of starting material/product. 4. Loss of product during workup and purification. | 1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Optimize reaction conditions to favor N-formylation (see FAQ Q2). To avoid benzoxazole formation, consider using milder conditions or alternative formylating agents to formic acid at high temperatures. 3. Use high-purity, colorless 2-aminophenol. Run the reaction under an inert atmosphere. 4. Optimize the extraction and crystallization steps to minimize product loss. |
| Presence of O-Formyl-2-aminophenol Impurity | Reaction conditions favor formylation of the hydroxyl group (e.g., high temperature, strongly acidic conditions, non-selective formylating agent). | * Lower the reaction temperature. * Use a formylating agent with known high N-selectivity (e.g., acetic formic anhydride at low temperature). * Employ a catalyst that selectively activates the amino group. |
| Significant Formation of 2-Benzoxazole | Use of formic acid at elevated temperatures, which promotes intramolecular cyclization. | * Avoid high reaction temperatures when using formic acid. * Consider using a different formylating agent that does not require high heat. * If formic acid must be used, carefully control the temperature and reaction time. A two-step process where formylation is performed at a low temperature, followed by careful workup without excessive heating, might be beneficial. |
| Formation of Dark, Insoluble Byproducts | Polymerization of 2-aminophenol or the product due to oxidation or high temperatures. | * Use purified, colorless 2-aminophenol. * Degas solvents before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). * Avoid excessive heating. |
| Difficulty in Purifying the Product | Presence of multiple side products with similar polarities to the desired this compound. | * Optimize the reaction to minimize side product formation. * Employ column chromatography with a carefully selected solvent system for separation. * Recrystallization from a suitable solvent system can also be effective. Consider a multi-step purification process if necessary. |
Experimental Protocols
Key Experiment: N-Formylation of 2-Aminophenol using Formic Acid and Acetic Anhydride
This protocol is designed to favor N-formylation while minimizing common side reactions.
Materials:
-
2-Aminophenol
-
Formic acid (98-100%)
-
Acetic anhydride
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminophenol in toluene.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of formic acid and acetic anhydride (to form acetic formic anhydride in situ) to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.[1]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.
Expected Outcome: This method generally provides a good yield of the N-formylated product with minimal O-formylation due to the low reaction temperature and the nature of the formylating agent. The formation of benzoxazole is also minimized by avoiding high temperatures.
Visualizing Reaction Pathways
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
Optimizing reaction conditions for the synthesis of 2-aminophenol derivatives.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminophenol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-aminophenol and its derivatives?
A1: The most prevalent method for synthesizing 2-aminophenol derivatives is the reduction of the corresponding 2-nitrophenol. Several reduction strategies are widely employed, including:
-
Catalytic Hydrogenation: This method uses catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. It is often a clean and efficient method.[1]
-
Béchamp Reduction: A classical method that uses iron metal in an acidic medium (e.g., hydrochloric or acetic acid).[2][3] It is a cost-effective option.[4]
-
Other Reducing Agents: A variety of other reagents can be used, such as sodium hydrosulfite, sodium sulfide, or tin(II) chloride.[1] The choice of reducing agent can be critical for reactions involving sensitive functional groups.
Q2: I am observing the formation of colored impurities in my final product. What is the likely cause?
A2: 2-Aminophenol and its derivatives are susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as reddish-brown to dark solids.[5] Exposure to air, especially under neutral or basic conditions, can accelerate this process. To minimize oxidation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during purification and to store the final product under inert gas and protected from light.
Q3: Can I selectively reduce one nitro group in a dinitrophenol derivative?
A3: Yes, selective reduction is possible. For instance, in the case of 2,4-dinitrophenol, the ortho nitro group is preferentially reduced.[6] This selectivity is attributed to the inductive effect of the hydroxyl group, which makes the ortho nitro group more electrophilic.[6] Reagents like sodium sulfide can be employed for such selective reductions.[1]
Q4: What are the key safety precautions to consider during the synthesis of 2-aminophenol derivatives?
A4: Safety is paramount. Key considerations include:
-
Toxicity: 2-Aminophenol may cause allergic dermatitis and methemoglobinemia.[7] Handle the compound and its derivatives with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure proper ventilation and use intrinsically safe equipment.
-
Acid Handling: The use of strong acids like hydrochloric acid in the Béchamp reduction requires careful handling in a fume hood.
-
Reaction Monitoring: Exothermic reactions should be carefully monitored and controlled to prevent runaways.
Troubleshooting Guide
Issue 1: Low Yield of the Desired 2-Aminophenol Derivative
| Potential Cause | Troubleshooting Steps |
| Incomplete Reduction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-nitrophenol is fully consumed.[8][9] If the reaction stalls, consider adding more reducing agent or extending the reaction time. |
| Sub-optimal Reaction Conditions | The choice of solvent, temperature, and pH are critical.[8] For catalytic hydrogenation, ensure the catalyst is active and not poisoned. For Béchamp reduction, maintaining an acidic pH is crucial for the reaction to proceed.[3] |
| Product Loss During Work-up | 2-Aminophenols can have moderate solubility in water, especially hot water.[5][10] Minimize the use of aqueous washes or perform extractions with an appropriate organic solvent (e.g., ethyl acetate) to recover dissolved product.[8] |
| Side Reactions | In catalytic hydrogenation, over-reduction or dehalogenation (for halogenated derivatives) can occur if not properly controlled.[9] Optimize catalyst loading, hydrogen pressure, and reaction time. |
Issue 2: Multiple Spots on TLC After Reaction Completion
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Material | As mentioned above, ensure the reaction goes to completion by monitoring with TLC.[9] |
| Formation of Regioisomers | If the synthesis starts from a nitration step, the formation of regioisomers is a common issue.[9] These isomers can be difficult to separate due to similar polarities.[9] Careful control of nitration temperature can minimize their formation.[9] Purification via column chromatography or recrystallization may be necessary. |
| Oxidation Products | The appearance of colored spots on the TLC plate can indicate oxidation.[9] Work up the reaction promptly after completion and consider using an antioxidant during purification if the product is particularly sensitive. |
| Byproducts from Reduction | Strong, non-selective reducing agents might lead to the formation of other byproducts.[8] For example, in reductive amination, direct reduction of a ketone starting material can occur.[8] Choosing a milder, more selective reducing agent can mitigate this. |
Data Presentation: Comparison of Reduction Methods
| Reduction Method | Typical Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel, various solvents (e.g., ethanol, ethyl acetate), room temperature to moderate heat.[1] | High yields, clean reactions, catalyst can often be recovered and reused. | Requires specialized equipment for handling hydrogen gas, catalyst can be expensive and pyrophoric, potential for dehalogenation.[9] |
| Béchamp Reduction | Iron powder, HCl or Acetic Acid, in water or ethanol, heated to reflux.[1][2][3] | Cost-effective, uses readily available materials.[4] | Generates large amounts of iron sludge waste, which can complicate product isolation; reaction work-up can be cumbersome.[4][7][11] |
| Sodium Sulfide Reduction | Na₂S or NaSH, often in aqueous or alcoholic solution.[1] | Can be used for selective reduction of one nitro group in dinitro compounds.[1] | Can result in lower yields, and the wastewater can contain significant pollutants.[7] |
| Tin(II) Chloride Reduction | SnCl₂, typically in concentrated HCl.[1] | Effective for a wide range of nitro compounds. | Generates tin-based waste products which are environmentally problematic. |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of 2-Nitrophenols
-
Reaction Setup: In a hydrogenation vessel, dissolve the 2-nitrophenol derivative in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst Addition: Carefully add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) (typically 1-5 mol%) under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete when the starting material is no longer visible.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-aminophenol derivative can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Béchamp Reduction of 2-Nitrophenols
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron powder (typically 3-5 equivalents) and a solvent such as a mixture of ethanol and water.[3]
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid or acetic acid to the stirred suspension.[3]
-
Substrate Addition: Heat the mixture to reflux and add the 2-nitrophenol derivative, either as a solid portion-wise or as a solution in the reaction solvent.
-
Reaction Monitoring: Maintain the reaction at reflux and monitor the disappearance of the starting material by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it while hot to remove the iron and iron oxides. Alternatively, add a base (like sodium carbonate or sodium hydroxide) to precipitate iron hydroxides, then filter.[3]
-
Extraction & Purification: Extract the filtrate with an organic solvent (e.g., ethyl acetate).[3] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3]
Visualizations
Caption: General experimental workflow for the synthesis of 2-aminophenol derivatives.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 3. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. scribd.com [scribd.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. Industrial Synthesis of 2-Aminophenol_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 11. CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
Challenges in the purification of p-aminophenol and potential solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of p-aminophenol. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of p-aminophenol.
Problem 1: Discoloration of p-aminophenol upon storage or during purification.
Cause: Discoloration, often appearing as a darkening or brown tint, is primarily due to the oxidation of p-aminophenol when exposed to air and light.[1] These oxidation byproducts can introduce impurities and interfere with subsequent reactions.[1]
Solution:
-
Purification of Discolored Material: If your p-aminophenol has already discolored, it should be purified before use, typically by recrystallization.[1] The use of decolorizing agents like activated carbon (charcoal) can be effective in removing colored impurities.[1][2]
-
Preventative Measures:
-
Inert Atmosphere: Store and handle p-aminophenol under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1][3]
-
Light Protection: Use amber-colored containers or protect the material from light to prevent photo-oxidation.[1][3]
-
Stabilizing Agents: The use of antioxidants and other stabilizing formulations can prevent the oxidation process.[3] Washing the purified product with an aqueous solution of an oxidation stabilizer can also be beneficial.[4]
-
Controlled Environment: Production and storage in a controlled environment with strict regulation of temperature, humidity, and light exposure can prevent oxidation.[3]
-
Innovative Packaging: Utilizing packaging solutions that protect from air, light, and moisture, such as 3-layered aluminum foil bags purged with nitrogen, can maintain purity during storage and transport.[3]
-
Problem 2: Low yield of purified p-aminophenol after recrystallization.
Cause: Low yields can result from several factors, including suboptimal solvent choice, incorrect temperature control, or losses during filtration and washing. The solubility of p-aminophenol in the chosen solvent at different temperatures is a critical factor.
Solution:
-
Solvent Selection: The ideal recrystallization solvent should dissolve p-aminophenol well at elevated temperatures but poorly at low temperatures. Common solvents include water, ketones (like acetone, methyl ethyl ketone), and aromatic amines (like aniline).[5][6]
-
Temperature Control: Ensure the solution is fully saturated at the higher temperature before cooling. Cool the solution slowly to allow for the formation of pure crystals. Rapid cooling can trap impurities.
-
pH Adjustment: The pH of the solution can significantly affect the solubility of p-aminophenol. For aqueous solutions, adjusting the pH to between 6.5 and 7.5 can induce precipitation of the purified product.[4][7] At pH values below 6.2, some p-aminophenol may remain in solution as a salt, leading to lower yields.[7]
-
Minimize Transfer Losses: Be meticulous during the transfer of solutions and crystals to minimize physical loss of the product.
-
Washing Solvent: Use a minimal amount of cold solvent to wash the crystals, as even cold solvent will dissolve some of the product.
Problem 3: Presence of persistent impurities after purification.
Cause: Crude p-aminophenol, especially from the catalytic hydrogenation of nitrobenzene, can contain several impurities such as aniline, o-aminophenol, N-cyclohexyl-p-aminophenol, N-phenyl-p-aminophenol, and 4,4'-diaminodiphenyl ether.[5] Some of these impurities have similar physical and chemical properties to p-aminophenol, making them difficult to remove by simple crystallization.[8]
Solution:
-
Extractive Purification: For impurities like 4,4'-diaminodiphenyl ether and aniline, an extractive purification process can be effective. This involves adjusting the pH of the aqueous feed solution and extracting with a specific organic solvent mixture.[9][10]
-
Salt Formation: Converting p-aminophenol into a salt can alter its solubility characteristics, allowing for the separation of impurities that do not form salts under the same conditions. Four new salts of p-aminophenol with salicylic acid, oxalic acid, L-tartaric acid, and (1S)-(+)-10-camphorsulfonic acid have been synthesized to aid in its removal from paracetamol.[8][12]
-
Combined Purification Methods: A multi-step purification process can be more effective. For instance, washing the crude product with a ketone followed by recrystallization from water.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude p-aminophenol?
A1: P-aminophenol prepared by the catalytic hydrogenation of nitrobenzene is often contaminated with nitrogen-containing organic impurities, including aniline, o-aminophenol, N-cyclohexyl-p-aminophenol, N-phenyl-p-aminophenol, and 4,4'-diaminodiphenyl ether.[5]
Q2: How can I effectively remove 4,4'-diaminodiphenyl ether from my p-aminophenol sample?
A2: An effective method is extractive purification. By adjusting the pH of the aqueous solution containing crude p-aminophenol to a range of 4.0 to 5.0 and then extracting with a mixture of aniline and toluene, you can selectively dissolve the 4,4'-diaminodiphenyl ether into the organic phase.[9][10][11]
Q3: What is the optimal pH for precipitating p-aminophenol from an aqueous solution?
A3: The optimal pH for precipitating p-aminophenol from an aqueous solution is generally between 6.5 and 7.5.[4][7] Within this range, the solubility of p-aminophenol is minimized, allowing for maximum recovery.
Q4: Can I use distillation to purify p-aminophenol?
A4: Yes, distillation can be used, particularly to remove traces of catalysts and high-boiling condensation products. Distillation is typically carried out under reduced pressure in an inert atmosphere.[13] One study reported an 80% recovery of p-aminophenol from an aqueous solution using distillation.[14]
Q5: How does oxidation affect p-aminophenol and how can it be prevented?
A5: Oxidation of p-aminophenol leads to the formation of colored byproducts, which compromises its purity and can interfere with subsequent reactions.[1] To prevent oxidation, it is recommended to store p-aminophenol under an inert atmosphere (e.g., nitrogen), protect it from light using amber containers, and consider using stabilizing agents or antioxidants.[1][3]
Data Presentation
Table 1: Summary of Extractive Purification Parameters for p-Aminophenol
| Parameter | Condition | Purpose | Reference |
| pH Adjustment | 4.0 - 5.0 | To prepare the aqueous feed solution for selective extraction of impurities. | [9][10][11] |
| Extraction Solvent | Aniline and Toluene Mixture | To selectively dissolve 4,4'-diaminodiphenyl ether. | [9][10] |
| Aniline to Toluene Ratio | 4:1 to 1:4 (by volume), preferably 1:1 | Optimal ratio for the extraction solvent. | [10] |
| Back-extraction pH | > 12 (using NaOH or KOH) | To recover p-aminophenol from the organic phase for recycling. | [11] |
Table 2: Impurity Levels in p-Aminophenol Before and After Purification
| Impurity | Concentration in Crude Product | Concentration After Purification | Purification Method | Reference |
| 4,4'-diaminodiphenyl ether | 3 mg/mL | < 0.001 mg/mL (< 10 ppm) | Extractive purification with aniline-toluene at pH 4.8-5.0 | [9] |
| 4,4'-diaminodiphenyl ether | Not specified | < 0.05% | Washing with methylisobutylketone and recrystallization from water | [5] |
Experimental Protocols
Protocol 1: Purification of p-Aminophenol by Recrystallization from Water with Decolorizing Charcoal
This protocol is adapted for the purification of discolored p-aminophenol.
-
Dissolution: In a fume hood, weigh 2.1 g of crude p-aminophenol into a 125-mL Erlenmeyer flask. Add 35 mL of water followed by 1.5 mL of concentrated hydrochloric acid to dissolve the amine by forming its hydrochloride salt.[2]
-
Decolorization: If the solution is dark, add 0.1 g of decolorizing charcoal (Norit). Gently heat the mixture on a steam bath for a few minutes.[2]
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. The filtrate should be a lighter color.
-
Neutralization and Precipitation: Prepare a buffer solution by dissolving 2.5 g of sodium acetate trihydrate in 7.5 mL of water. Warm the filtered p-aminophenol hydrochloride solution on a steam bath and add the buffer solution in one portion with swirling. This will neutralize the hydrochloride salt and precipitate the free amine.[2]
-
Crystallization: Immediately add 2.0 mL of acetic anhydride while continuing to swirl the solution. Cool the solution in an ice bath to induce crystallization of the purified p-aminophenol.[2]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water.[2]
-
Drying: Air dry the crystals under vacuum.[2] For more rigorous drying, a vacuum oven at 60°C for 2 hours can be used.[1]
Protocol 2: Extractive Purification of p-Aminophenol
This protocol is designed to remove impurities like 4,4'-diaminodiphenyl ether.
-
pH Adjustment: Prepare an aqueous feed solution of crude p-aminophenol. Adjust the pH of the solution to between 4.0 and 5.0 using a suitable base (e.g., ammonia or sodium hydroxide).[9][10]
-
Extraction: Transfer the pH-adjusted aqueous solution to a separatory funnel. Add the extraction solvent, a 1:1 (v/v) mixture of aniline and toluene. The volume ratio of the aniline-toluene mixture to the aqueous feed solution should be approximately 0.2:1.[11]
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The upper organic layer contains the extracted impurities, while the lower aqueous layer contains the purified p-aminophenol.[9]
-
Recovery of p-Aminophenol: Drain the lower aqueous layer. To recover the purified p-aminophenol, adjust the pH of this solution to between 6.5 and 7.5 to precipitate the product.[4]
-
Isolation: Collect the precipitated p-aminophenol by filtration, wash with a small amount of cold water, and dry.
Visualizations
Caption: Workflow for the purification of p-aminophenol by recrystallization.
Caption: Logical relationship of p-aminophenol oxidation and preventative measures.
References
- 1. benchchem.com [benchchem.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. kajay-remedies.com [kajay-remedies.com]
- 4. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 5. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US3694508A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 8. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 10. Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. researchgate.net [researchgate.net]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. ijariie.com [ijariie.com]
Validation & Comparative
Comparative analysis of the antioxidant activity of N-Formyl-2-aminophenol vs. ascorbic acid.
Comparative Analysis of Antioxidant Activity: N-Formyl-2-aminophenol vs. Ascorbic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Antioxidant Activity
A direct quantitative comparison of the antioxidant activity of this compound and ascorbic acid is challenging due to the limited availability of specific IC50 or equivalent values for this compound in public domain literature. Ascorbic acid, a potent antioxidant, is often used as a positive control in antioxidant assays, and its activity is well-documented.
| Compound | DPPH Assay (IC50) | ABTS Assay (IC50) | FRAP Assay (AAE/TEAC) |
| This compound | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| Ascorbic Acid | ~5-15 µg/mL[1][2][3] | ~50 µg/mL[4] | Commonly used as a standard for comparison[5][6] |
Note: The IC50 values for ascorbic acid can vary depending on the specific experimental conditions. The values presented are indicative of a general range found in the literature.
Experimental Protocols for Antioxidant Activity Assessment
To facilitate the evaluation of the antioxidant potential of novel compounds like this compound, detailed methodologies for three common in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow.
Experimental Workflow:
Caption: DPPH Radical Scavenging Assay Workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, cool place.
-
Prepare a series of concentrations of the test compound (this compound) and the standard (ascorbic acid) in a suitable solvent (e.g., methanol or ethanol).
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution.
-
Add the DPPH solution to each well/cuvette and mix well.
-
Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).
-
A blank sample containing only the solvent and DPPH solution should also be prepared.
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance of DPPH (around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity (% Inhibition) is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound/standard.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.
Experimental Workflow:
Caption: ABTS Radical Cation Decolorization Assay Workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an aqueous solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of the test compound and the standard (e.g., Trolox or ascorbic acid).
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard solution to the diluted ABTS•+ solution.
-
Mix and incubate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Experimental Workflow:
Caption: FRAP Assay Workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl (e.g., 10 mM TPTZ in 40 mM HCl), and an aqueous solution of FeCl₃·6H₂O (e.g., 20 mM) in a ratio of 10:1:1 (v/v/v). The reagent should be prepared fresh.
-
Prepare a series of concentrations of the test compound and a standard (e.g., FeSO₄·7H₂O or ascorbic acid).
-
-
Assay Procedure:
-
Add the test compound or standard solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the blue-colored complex at approximately 593 nm.
-
A standard curve is generated using the absorbance values of the standard.
-
The FRAP value of the sample, which is a measure of its reducing power, is determined from the standard curve and is often expressed as µM Fe(II) equivalents or ascorbic acid equivalents.
-
Antioxidant Mechanisms and Signaling Pathways
This compound
This compound belongs to the class of phenolic amides. The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to free radicals, thereby neutralizing them. The presence of an amide group in the structure can influence the antioxidant capacity by affecting the electron density on the aromatic ring and the stability of the resulting phenoxyl radical.
Proposed Antioxidant Mechanism:
References
Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for N-Formyl-2-aminophenol Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of N-Formyl-2-aminophenol, the selection of a robust and reliable quantification method is paramount. While specific, validated High-Performance Liquid Chromatography (HPLC) methods for this compound are not extensively documented in publicly available literature, this guide provides a comprehensive framework for method development and validation. By drawing comparisons from validated methods for structurally similar compounds, primarily 2-aminophenol and 4-aminophenol, this document offers a practical starting point for establishing a precise and accurate analytical procedure.
The quantification of this compound is critical in various stages of pharmaceutical development and research. Ensuring the purity of active pharmaceutical ingredients (APIs), monitoring degradation products, and conducting pharmacokinetic studies all rely on dependable analytical techniques. HPLC stands out as a powerful and versatile tool for these purposes due to its high resolution, sensitivity, and specificity.
This guide presents a comparative summary of HPLC methods used for related aminophenol isomers, outlines a general experimental protocol for method validation, and provides a logical workflow for the development and validation process.
Comparative Analysis of HPLC Methods for Related Aminophenol Isomers
To facilitate the development of an HPLC method for this compound, a review of established methods for its isomers and related compounds is invaluable. The following table summarizes the key chromatographic parameters from several validated HPLC methods for 2-aminophenol and 4-aminophenol. These parameters can serve as a foundation for optimizing the separation and detection of this compound.
| Analyte(s) | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Key Validation Parameters |
| 2-Aminophenol, 4-Aminophenol | C18 | Acetonitrile/Water with phosphoric acid | Not Specified | Not Specified | Specificity, Linearity, Accuracy, Precision, LOD, LOQ |
| 4-Aminophenol (in Paracetamol) | Zorbax Eclipse Plus C18 (250 x 4.6mm, 5 µm) | Gradient: Phosphate buffer (pH 6.3) and Acetonitrile | 1.0 | 245 | Specificity, Linearity, Range, Accuracy, Precision, LOQ, LOD, Robustness, Stability |
| 4-Aminophenol (in Paracetamol) | Zorbax SB-Aq (50 x 4.6 mm, 5 µm) | Gradient: Sodium octanesulfonate solution (pH 3.2) and Methanol | 1.0 | 225 | Specificity, Linearity, Accuracy, Precision, LOQ |
| 4-Aminophenol | Primesep 100 (mixed-mode) | Isocratic: Water, Acetonitrile, and Sulfuric acid or Perchloric acid buffer | Not Specified | 275 | Not Specified |
LOD: Limit of Detection, LOQ: Limit of Quantification
Experimental Protocol: A General Framework for HPLC Method Validation
A comprehensive validation process is essential to ensure that the developed HPLC method is suitable for its intended purpose. The following protocol, based on International Council for Harmonisation (ICH) guidelines, outlines the key experiments required for validating an HPLC method for the quantification of this compound.
System Suitability
Before commencing validation experiments, the suitability of the chromatographic system must be established. This is typically achieved by injecting a standard solution multiple times (e.g., n=6) and evaluating parameters such as:
-
Peak Area Reproducibility (Precision): The relative standard deviation (RSD) of the peak areas should be less than a predefined limit (e.g., <1%).
-
Tailing Factor: The symmetry of the analyte peak should be within an acceptable range (e.g., 0.8 - 1.5).
-
Theoretical Plates: A measure of column efficiency, which should exceed a minimum value (e.g., >2000).
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:
-
Forced Degradation Studies: Subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and demonstrating that the analyte peak is resolved from any degradant peaks.
-
Analysis of Placebo/Blank Samples: Injecting a sample containing all components except the analyte to ensure no interfering peaks are observed at the retention time of this compound.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Procedure: Prepare a series of at least five standard solutions of this compound at different concentrations.
-
Analysis: Inject each solution in triplicate.
-
Evaluation: Plot the mean peak area against the corresponding concentration and perform a linear regression analysis. The correlation coefficient (r²) should be close to 1 (e.g., >0.999).
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a placebo or blank matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Analyze these spiked samples in triplicate.
-
Evaluation: Calculate the percentage recovery at each level. The mean recovery should be within an acceptable range (e.g., 98-102%).
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels:
-
Repeatability (Intra-day Precision): The precision of the method over a short interval of time with the same analyst and equipment. This is assessed by analyzing a minimum of six replicate samples at 100% of the test concentration.
-
Intermediate Precision (Inter-day and Inter-analyst Precision): The precision of the method when conducted on different days, by different analysts, or with different equipment.
-
Evaluation: The RSD for the replicate measurements should be within an acceptable limit (e.g., <2%).
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (typically 3:1).
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on the signal-to-noise ratio (typically 10:1).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure: Introduce small variations to critical method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic solvent)
-
pH of the mobile phase buffer (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Evaluation: Assess the effect of these changes on system suitability parameters.
Logical Workflow for HPLC Method Development and Validation
The following diagram illustrates a typical workflow for the development and validation of an HPLC method for the quantification of this compound.
Caption: Workflow for HPLC Method Development and Validation.
By following the structured approach outlined in this guide, researchers and scientists can confidently develop and validate a robust HPLC method for the accurate quantification of this compound, ensuring the quality and reliability of their analytical data.
Comparing the antifungal efficacy of N-Formyl-2-aminophenol with commercial fungicides.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal efficacy of N-Formyl-2-aminophenol derivatives against established commercial fungicides. Due to the limited availability of direct studies on this compound, this guide focuses on the antifungal potential of its core structure, o-aminophenol, through the examination of its derivatives. The data presented is compiled from various scientific studies and is intended to provide a preliminary assessment for research and development purposes.
Executive Summary
The exploration of novel antifungal agents is critical in overcoming the challenges of increasing drug resistance and the demand for safer, more effective treatments. This compound, a derivative of o-aminophenol, represents a class of compounds with potential antifungal properties. This guide synthesizes available data to compare the in vitro efficacy of o-aminophenol derivatives with that of widely used commercial fungicides, offering insights into their potential as a foundation for new antifungal drug development.
Data Presentation: In Vitro Antifungal Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Half Maximal Effective Concentration (EC50) values for o-aminophenol derivatives and commercial fungicides against various fungal pathogens. It is important to note that the data is collated from different studies and direct, side-by-side comparisons should be made with caution due to potential variations in experimental methodologies.
Table 1: Antifungal Activity of o-Aminophenol Derivatives
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| 2-Aminobenzoxazole derivative 3a | Fusarium oxysporum | 9.68 | [1] |
| 2-Aminobenzoxazole derivative 3b | Fusarium oxysporum | 15.95 | [1] |
| 2-Aminobenzoxazole derivative 3c | Fusarium oxysporum | 10.69 | [1] |
| 2-Aminobenzoxazole derivative 3e | Fusarium oxysporum | 11.23 | [1] |
| 2-Aminobenzoxazole derivative 3m | Fusarium oxysporum | 10.84 | [1] |
| 2-Aminobenzoxazole derivative 3v | Fusarium oxysporum | 2.40 | [1] |
Table 2: Antifungal Activity of Commercial Fungicides
| Fungicide | Fungal Species | MIC/EC50 (µg/mL) | Reference |
| Hymexazol | Fusarium oxysporum | EC50: 1.336 | [2] |
| Fluconazole | Candida albicans | MIC Range: <0.002 - >256 | [2] |
| Itraconazole | Aspergillus fumigatus | MIC Range: 0.031 - 16 | [3] |
| Voriconazole | Aspergillus fumigatus | MIC Range: 0.031 - 16 | [3] |
| Amphotericin B | Candida albicans | MIC Range: 0.003 - 0.25 | [2] |
| Caspofungin | Candida albicans | MIC Range: <0.002 - 0.06 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antifungal efficacy.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4]
-
Preparation of Antifungal Agent Stock Solutions: The test compounds (o-aminophenol derivatives or commercial fungicides) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: A series of two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using a liquid medium appropriate for fungal growth, such as RPMI-1640 with L-glutamine buffered with MOPS.
-
Inoculum Preparation: Fungal isolates are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at an appropriate temperature and duration. A suspension of fungal spores or cells is prepared in sterile saline and adjusted to a concentration of approximately 1-5 x 10^6 colony-forming units (CFU)/mL, corresponding to a 0.5 McFarland standard. This suspension is then further diluted in the test medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.[4] This can be assessed visually or by using a spectrophotometric plate reader.
Determination of Half Maximal Effective Concentration (EC50) via Agar Dilution Method
This method is used to determine the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50%.
-
Preparation of Fungicide-Amended Agar: Stock solutions of the test compounds are prepared in an appropriate solvent. These are then added to molten agar medium (e.g., Potato Dextrose Agar) at various concentrations.
-
Plating: The fungicide-amended agar is poured into Petri dishes and allowed to solidify.
-
Inoculation: A mycelial plug of a specific diameter, taken from the edge of an actively growing fungal colony, is placed in the center of each agar plate.
-
Incubation: The plates are incubated at a suitable temperature for fungal growth for a specified period.
-
Measurement and Calculation: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated relative to a control plate containing no fungicide. The EC50 value is then determined by probit analysis of the inhibition data.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Proposed Antifungal Mechanism of Action for Aminophenol Derivatives
The precise signaling pathways affected by this compound are not yet fully elucidated. However, based on the known mechanisms of phenolic compounds, a plausible mechanism involves the disruption of the fungal cell membrane and interference with key cellular processes. The high antimicrobial activity of aminophenols has also been linked to the formation of intramolecular hydrogen bonds.[5]
Caption: Putative mechanism of action for aminophenol-based antifungal agents.
Conclusion
The available data suggests that derivatives of o-aminophenol exhibit promising antifungal activity against a range of pathogenic fungi. In some instances, the efficacy of these derivatives, as indicated by their MIC or EC50 values, is comparable to that of commercial fungicides like hymexazol. However, a comprehensive and direct comparison with a broader spectrum of commercial fungicides under standardized conditions is necessary to fully ascertain their potential. The proposed mechanism of action, involving cell membrane disruption and interference with vital cellular pathways, offers a solid basis for further investigation and optimization of this class of compounds. Future research should focus on synthesizing and evaluating this compound and a wider array of its derivatives to establish a clear structure-activity relationship and to perform head-to-head comparisons with leading commercial fungicides.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
In Vitro Antioxidant Profile: A Comparative Analysis of N-Formyl-2-aminophenol Against Natural Antioxidants
For Immediate Release: December 8, 2025
This guide provides a comprehensive in vitro comparison of the antioxidant activity of N-Formyl-2-aminophenol against a panel of well-established natural antioxidants, including Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), and the flavonoid Quercetin. The following data and protocols are intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel antioxidant compounds.
Comparative Antioxidant Activity: DPPH Radical Scavenging
The antioxidant potential of this compound and selected natural antioxidants was evaluated based on their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The half-maximal inhibitory concentration (IC50), representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, was used as a primary metric for comparison. A lower IC50 value indicates a higher antioxidant potency.
| Compound | Class | DPPH Radical Scavenging IC50 (µg/mL) |
| This compound | Aminophenol Derivative | 3.23 |
| Ascorbic Acid (Vitamin C) | Vitamin | 6.1 - 10.65[1][2] |
| α-Tocopherol (Vitamin E) | Vitamin | 25 - 42.86[3][4] |
| Quercetin | Flavonoid | 0.55 - 19.17[5] |
Note: The IC50 values for the natural antioxidants are presented as a range compiled from various studies. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions across different studies.
Experimental Protocols
Detailed methodologies for standard in vitro antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Principle: The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Various concentrations of the test compound and standard antioxidants are prepared.
-
A specific volume of the test compound/standard is mixed with a fixed volume of the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the antioxidant and Abs_sample is the absorbance of the reaction mixture with the antioxidant.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Principle: The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).
-
Various concentrations of the test compound and standard antioxidants are prepared.
-
A small volume of the test compound/standard is added to a fixed volume of the diluted ABTS•+ solution.
-
The absorbance is recorded after a specific incubation time (e.g., 6 minutes).
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble analog of Vitamin E.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: The reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex in the presence of an antioxidant is monitored spectrophotometrically.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a specific ratio (e.g., 10:1:1, v/v/v).
-
The FRAP reagent is warmed to 37 °C before use.
-
A small volume of the test compound/standard is mixed with a larger volume of the FRAP reagent.
-
The absorbance of the reaction mixture is measured at a specific wavelength (e.g., 593 nm) after a defined incubation period (e.g., 4 minutes).
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of antioxidant).
Visualizations: Workflows and Pathways
To further elucidate the experimental and biological context of this comparative analysis, the following diagrams have been generated.
Caption: Experimental workflow for in vitro antioxidant assays.
Caption: The Nrf2 antioxidant response element signaling pathway.
Caption: Logical relationship of the comparative antioxidant analysis.
References
A Researcher's Guide to Cross-Validation of DPPH, ABTS, and FRAP Antioxidant Assays for Phenolic Compounds
For researchers, scientists, and drug development professionals, the accurate assessment of antioxidant capacity is paramount. This guide provides an objective comparison of three widely-used antioxidant assays—DPPH, ABTS, and FRAP—specifically for the evaluation of phenolic compounds. We delve into the principles, provide detailed experimental protocols, and present a comparative analysis of their performance with supporting data.
The antioxidant activity of phenolic compounds is a key area of investigation in the fields of nutrition, pharmacology, and cosmetic science. Attributed to their ability to scavenge free radicals, chelate metal ions, and modulate enzymatic activity, these compounds are pivotal in mitigating oxidative stress, a factor implicated in numerous chronic diseases. The selection of an appropriate assay to measure this antioxidant potential is a critical step in research and development. This guide offers a comprehensive cross-validation of the DPPH, ABTS, and FRAP assays to aid in this selection process.
Principles of the Assays
The DPPH, ABTS, and FRAP assays are all spectrophotometric methods but operate on different chemical principles. The DPPH and ABTS assays are based on the ability of an antioxidant to scavenge a stable radical, a process that involves both electron and hydrogen atom transfer. In contrast, the FRAP assay measures the ability of an antioxidant to reduce a ferric iron complex, which is solely an electron transfer-based mechanism.[1][2]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay utilizes the stable free radical DPPH, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at approximately 517 nm is proportional to the antioxidant capacity of the sample.[3]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization of the solution. The reduction in absorbance, typically measured at 734 nm, is indicative of the antioxidant activity.[4]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay is based on the reduction of the colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants in an acidic medium. The change in absorbance at 593 nm is directly related to the total reducing power of the electron-donating antioxidants in the sample.[3]
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of phenolic compounds can be expressed in various ways, most commonly as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the initial radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity is compared to that of Trolox, a water-soluble vitamin E analog.[5] A lower IC50 value indicates a higher antioxidant activity.
Below is a summary of the antioxidant activity of common phenolic compounds as determined by the DPPH, ABTS, and FRAP assays, compiled from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Phenolic Compound | DPPH Assay | ABTS Assay | FRAP Assay |
| Gallic Acid | IC50: ~5 µg/mL | TEAC: ~1.0-2.5 | High reducing power |
| Quercetin | IC50: ~2-10 µg/mL | TEAC: ~1.5-4.5 | High reducing power |
| Catechin | IC50: ~8-20 µg/mL | TEAC: ~1.0-2.8 | Moderate reducing power |
| Caffeic Acid | IC50: ~10-30 µg/mL | TEAC: ~1.0-2.0 | Moderate reducing power |
| Rutin | IC50: ~15-50 µg/mL | TEAC: ~1.0-2.2 | Moderate to low reducing power |
Note: The values presented are approximate ranges and can vary depending on the specific experimental protocol, solvent, and pH used. IC50 values are often reported in µg/mL or µM, while FRAP is typically reported as Fe(II) equivalents.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are the methodologies for the DPPH, ABTS, and FRAP assays.
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark bottle at 4°C.
-
Prepare stock solutions of the phenolic compounds and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate or test tubes, add a specific volume of the sample or standard solution at various concentrations.
-
Add the DPPH solution to each well or tube.
-
Include a control containing only the solvent and the DPPH solution.
-
Incubate the plate or tubes in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS radical cation (ABTS•+), mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the sample or standard solution at various concentrations to the diluted ABTS•+ solution.
-
Include a control containing the solvent instead of the antioxidant.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value or TEAC by comparing the results to a standard curve of Trolox.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in distilled water and adjust the pH to 3.6 with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Add a small volume of the sample or standard solution (e.g., FeSO₄·7H₂O) to the FRAP reagent.
-
Include a reagent blank containing the solvent instead of the sample.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents or in µmol Fe(II) per gram of sample.
-
Workflow for Cross-Validation of Antioxidant Assays
The following diagram illustrates a typical workflow for the cross-validation of the DPPH, ABTS, and FRAP assays for phenolic compounds.
References
- 1. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation of Total Antioxidant Capacities of Plant Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
Efficacy of N-Formyl-2-aminophenol Derivatives as Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial efficacy of N-Formyl-2-aminophenol derivatives and related aminophenol compounds. Due to a scarcity of comprehensive studies on a wide range of this compound derivatives, this guide synthesizes available data on closely related structures to provide insights into their potential as antimicrobial agents. The information is intended to support further research and development in this area.
Introduction to this compound Derivatives in Antimicrobial Research
This compound, also known as N-(2-hydroxyphenyl)formamide, and its derivatives are a class of organic compounds that have garnered interest for their potential biological activities. While extensively recognized as precursors in chemical syntheses, their intrinsic antimicrobial properties are an emerging area of study. Structurally, these compounds feature a formyl group attached to the nitrogen of 2-aminophenol. This core structure can be modified with various substituents to modulate their physicochemical properties and, consequently, their biological efficacy. Research into the broader class of aminophenol derivatives has demonstrated that these compounds can exhibit significant antibacterial and antifungal activities, suggesting that this compound derivatives represent a promising scaffold for the development of new antimicrobial agents.
Comparative Antimicrobial Activity
Table 1: Antibacterial Activity of Aminophenol Derivatives (Zone of Inhibition)
| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | Concentration | Standard Antibiotic | Zone of Inhibition (mm) of Standard |
| 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol (S-1) | Staphylococcus aureus | 14.18 | 1 mg/mL | Metronidazole | - |
| 4-((4-(dimethylamino)benzylidene)amino)phenol (S-2) | Staphylococcus aureus | - | 1 mg/mL | Metronidazole | - |
| 4-((4-(dimethylamino)benzylidene)amino)phenol (S-2) | Micrococcus luteus | - | 1 mg/mL | Metronidazole | - |
| 4-((3-nitrobenzylidene)amino)phenol (S-3) | Bacillus spizizenii | Strong Activity | 1 mg/mL | Metronidazole | - |
| 4-((thiophen-2-ylmethylene)amino)phenol (S-4) | Bordetella bronchiseptica | Strong Activity | 1 mg/mL | Metronidazole | - |
Note: Specific zone of inhibition values for S-2, S-3, and S-4 were not provided in the source material, but their activity was noted as significant[1].
Table 2: Minimum Inhibitory Concentration (MIC) of Aminophenol Schiff Base Derivatives
| Compound/Derivative | Microbial Strain | MIC (mg/mL) | Standard Antimicrobial | MIC (mg/mL) of Standard |
| Schiff base of o-aminophenol and salicylaldehyde | Escherichia coli | 0.01221 - 0.15625 | - | - |
| Schiff base of o-aminophenol and salicylaldehyde | Staphylococcus aureus | 0.01221 - 0.15625 | - | - |
| Schiff base of o-aminophenol and salicylaldehyde | Bacillus subtilis | 0.01221 - 0.15625 | - | - |
| Schiff base of o-aminophenol and salicylaldehyde | Candida albicans | 0.01221 - 0.15625 | - | - |
| 4-aminophenol Schiff bases (General) | Various Bacteria | 1 | Metronidazole | - |
| 4-aminophenol Schiff bases (General) | Saccharomyces cerevisiae | 1 | Nystatin | - |
Note: The MIC values for the Schiff bases of o-aminophenol and salicylaldehyde derivatives varied within the indicated range depending on the specific substitutions on the salicylaldehyde ring[2]. The MIC for the 4-aminophenol Schiff bases was established as 1 mg/mL in a separate study[1].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard protocols for the key experiments cited in the evaluation of antimicrobial activity.
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.
Materials:
-
Nutrient agar plates
-
Sterile cork borer (6 mm diameter)
-
Micropipette
-
Test compound solution
-
Standard antibiotic solution (positive control)
-
Solvent (negative control)
-
Bacterial/fungal cultures
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Using a sterile swab, evenly spread the microbial suspension across the surface of a nutrient agar plate to create a lawn.
-
Aseptically punch wells of 6 mm diameter into the agar plate using a sterile cork borer.
-
Carefully add a defined volume (e.g., 100 µL) of the test compound solution, standard antibiotic, and solvent into separate wells.
-
Allow the plates to stand for a period to permit diffusion of the substances into the agar.
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Test compound stock solution
-
Standardized microbial inoculum
-
Micropipette
-
Incubator
Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well in the dilution series.
-
This creates a gradient of decreasing concentrations of the test compound.
-
Prepare a standardized microbial inoculum and dilute it in broth to the desired final concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well (except for a negative control well containing only broth) with 100 µL of the diluted microbial suspension.
-
Include a positive control well with broth and inoculum but no test compound.
-
Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours).
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizing Experimental Workflow and Potential Mechanisms
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of the test compounds.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Postulated Mechanism of Action for Aminophenol Derivatives
While the exact antimicrobial mechanism of this compound derivatives is not fully elucidated, studies on related aminophenol compounds suggest a potential mode of action involving the induction of oxidative stress.
References
A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Derivatives as Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of 2-aminophenol derivatives. By examining their structure-activity relationships (SAR), we aim to offer insights for the rational design of novel and potent antioxidant agents. The information presented is curated from recent scientific literature and includes quantitative data, detailed experimental protocols, and visual representations of antioxidant mechanisms.
Core Principles of Antioxidant Activity in 2-Aminophenol Derivatives
The antioxidant capacity of 2-aminophenol derivatives is primarily attributed to the presence of both a hydroxyl (-OH) and an amino (-NH2) group on the aromatic ring. These functional groups can donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the oxidative chain reactions that can lead to cellular damage. The efficiency of this process is significantly influenced by the position and nature of other substituents on the aromatic ring.
A crucial aspect of the SAR of aminophenols is the relative position of the hydroxyl and amino groups. It has been observed that 2-aminophenol (ortho-isomer) and 4-aminophenol (para-isomer) exhibit potent radical scavenging activity, whereas 3-aminophenol (meta-isomer) is significantly less active[1][2]. This difference is often attributed to the ability of the ortho and para isomers to form more stable quinone-imine or quinone-like radical species after donating a hydrogen atom[3].
Comparative Antioxidant Activity of 2-Aminophenol Derivatives
The antioxidant activity of 2-aminophenol derivatives is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The potency is often expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), where a lower value indicates higher antioxidant activity.
Below is a summary of the reported antioxidant activities for various 2-aminophenol derivatives and related compounds.
Table 1: DPPH Radical Scavenging Activity of Aminophenol Derivatives and Reference Compounds
| Compound | Assay | IC50 / EC50 (µM) | Reference Compound | IC50 / EC50 (µM) |
| p-Aminophenol (p-AP) | DPPH | 24.1 | Trolox | 29.0 |
| N-acetyl-p-aminophenol (APAP) | DPPH | 145 | ||
| p-Aminophenol Sulfate (p-APS) | DPPH | 24.5 | ||
| N-acetyl-p-aminophenol Sulfate (APAPS) | DPPH | > 1,000 | ||
| 2-Aminophenol | DPPH | - (Potent reactivity noted) | ||
| 3-Aminophenol | DPPH | - (Little reactivity noted) |
Data compiled from a study by Sugahara et al. (2022)[4][5][6]. The study notes that p-AP has about 6 times higher radical scavenging activity than APAP. The sulfation of p-AP did not significantly decrease its activity, whereas the sulfation of APAP resulted in a 126-fold reduction in antioxidant capacity[4][5][6]. Another study qualitatively noted the potent DPPH radical reactivity of 2- and 4-aminophenol, with little reactivity from 3-aminophenol[1][2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the commonly used DPPH and ABTS assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH solution becomes decolorized, and the change in absorbance is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds (2-aminophenol derivatives)
-
Reference antioxidant (e.g., Trolox, Ascorbic Acid)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compounds and the reference antioxidant in the same solvent.
-
Add a fixed volume of the DPPH solution to each well of the microplate or each cuvette.
-
Add a corresponding volume of the test compound or reference standard solution to the DPPH solution.
-
A control sample containing the solvent and the DPPH solution is also prepared.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Scavenging Assay
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical solution is blue-green, and its decolorization upon reaction with an antioxidant is monitored spectrophotometrically.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compounds (2-aminophenol derivatives)
-
Reference antioxidant (e.g., Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of approximately 0.70 at 734 nm.
-
Prepare a series of dilutions of the test compounds and the reference antioxidant.
-
Add a small volume of the test compound or reference standard to a fixed volume of the diluted ABTS•+ solution.
-
The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) is determined from the dose-response curve.
Visualizing Antioxidant Mechanisms and Experimental Workflow
Antioxidant Mechanism of 2-Aminophenol
The primary antioxidant mechanism of 2-aminophenol derivatives involves the donation of a hydrogen atom from the hydroxyl or amino group to a free radical, resulting in a more stable radical species of the antioxidant.
Caption: Hydrogen atom donation by 2-aminophenol to neutralize a free radical.
General Experimental Workflow for Antioxidant Assay
The screening of 2-aminophenol derivatives for antioxidant activity typically follows a standardized workflow, from sample preparation to data analysis.
Caption: A typical workflow for evaluating the antioxidant activity of compounds.
Cellular Metabolism of Aminophenols
In a cellular context, the activity of aminophenols is more complex. They can undergo metabolic transformations, such as conjugation with glutathione (GSH), which is a key endogenous antioxidant. This can be a detoxification pathway, but in some cases, it can lead to the formation of reactive metabolites.
Caption: Metabolic pathways of aminophenols and their interaction with the glutathione system.
Conclusion and Future Directions
The structure-activity relationship of 2-aminophenol derivatives as antioxidants is a promising area of research for the development of new therapeutic agents. The presence and position of the hydroxyl and amino groups are the primary determinants of their radical scavenging activity. This guide provides a foundational comparison based on available data. Future research should focus on synthesizing and testing a wider range of 2-aminophenol derivatives with diverse substituents to build a more comprehensive quantitative structure-activity relationship (QSAR) model. Furthermore, elucidating the specific cellular signaling pathways modulated by these compounds will be crucial for understanding their in vivo efficacy and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Structural features, kinetics and SAR study of radical scavenging and antioxidant activities of phenolic and anilinic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Investigation of radical scavenging effects of acetaminophen, p-aminophenol and their O-sulfated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of N-Formyl-2-aminophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of N-Formyl-2-aminophenol, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The following sections detail common synthetic routes, presenting objective comparisons of their performance based on reported experimental data.
Introduction
This compound, also known as 2'-hydroxyformanilide, is a valuable building block in organic synthesis. The selective N-formylation of 2-aminophenol is a crucial transformation, requiring methods that are efficient, high-yielding, and chemoselective to avoid formylation of the phenolic hydroxyl group. This guide explores four primary synthetic strategies: direct formylation with formic acid, formylation using formic acid in combination with acetic anhydride, formylation with chloral hydrate, and the use of ammonium formate.
Comparison of Synthetic Routes
The choice of synthetic route for this compound depends on several factors, including desired yield, reaction time, availability of reagents, and scalability. The following table summarizes the key quantitative data for each method, providing a clear comparison to aid in methodological selection.
| Synthetic Route | Reagents | Reaction Conditions | Reaction Time | Yield (%) | Key Advantages | Potential Disadvantages |
| 1. Formic Acid | 2-aminophenol, Formic Acid | Toluene, Reflux with Dean-Stark trap | 4 - 9 hours | High (typically >90%) | Readily available and inexpensive reagents, good chemoselectivity. | Relatively long reaction time, requires azeotropic removal of water. |
| 2. Formic Acid (Solvent-Free) | 2-aminophenol, Formic Acid | 60 - 80 °C | 1 - 10 hours | Good to Excellent (typically 85-95%) | Environmentally friendly (no solvent), simple procedure.[1][2] | May require precise temperature control. |
| 3. Formic Acid / Acetic Anhydride | 2-aminophenol, Formic Acid, Acetic Anhydride | -20 °C to room temperature | < 15 minutes | Excellent (97-100%) | Very fast reaction, extremely high yields, works well for aromatic amines.[1] | Acetic formic anhydride is moisture sensitive and generated in situ. |
| 4. Chloral Hydrate | 2-aminophenol, Chloral Hydrate | Methanol, Room temperature | Overnight | ~90% | Mild reaction conditions, good yield for hindered amines.[3] | Chloral has a pungent odor and requires careful handling.[3] |
| 5. Ammonium Formate | 2-aminophenol, Ammonium Formate | Acetonitrile, Reflux | Several hours | Good to Excellent | Selective for N-formylation in the presence of hydroxyl groups.[1] | Primarily used for anilines and secondary amines. |
Experimental Protocols
Detailed experimental procedures for the key synthetic routes are provided below. These protocols are based on established methods for the N-formylation of aromatic amines and have been adapted for the synthesis of this compound.
Route 1: Formylation with Formic Acid using a Dean-Stark Trap
Principle: This method utilizes formic acid as the formylating agent. The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus.
Procedure:
-
To a solution of 2-aminophenol (10 mmol) in toluene (50 mL) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add formic acid (12 mmol).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed (typically 4-9 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Route 2: Solvent-Free Formylation with Formic Acid
Principle: This environmentally friendly method involves the direct reaction of 2-aminophenol with formic acid without a solvent.
Procedure:
-
In a round-bottom flask, mix 2-aminophenol (10 mmol) and formic acid (15 mmol).
-
Monitor the reaction by TLC.
-
Upon completion (typically 1-10 hours), cool the reaction mixture to room temperature.
-
The solidified product can be triturated with cold water, filtered, and dried to afford pure this compound.
Route 3: Formylation with Formic Acid and Acetic Anhydride
Principle: This highly efficient method generates the potent formylating agent, acetic formic anhydride, in situ from the reaction of formic acid and acetic anhydride.
Procedure:
-
In a flask cooled to -20 °C, add formic acid (excess, e.g., 5 mL).
-
Slowly add acetic anhydride (1.2 equivalents relative to the amine) while maintaining the low temperature.
-
Stir the mixture for 10 minutes to allow for the formation of acetic formic anhydride.
-
Add a solution of 2-aminophenol (10 mmol) in a minimal amount of an inert solvent (e.g., dichloromethane) dropwise to the cold formylating mixture.
-
The reaction is typically complete in less than 15 minutes.[1]
-
Quench the reaction by the slow addition of ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain this compound in high purity.
Route 4: Formylation with Chloral Hydrate
Principle: This method employs the reaction of an amine with chloral hydrate in an alcoholic solvent at room temperature.
Procedure:
-
Dissolve 2-aminophenol (10 mmol) in methanol (25 mL).
-
In a separate flask, dissolve chloral hydrate (10 mmol) in methanol (25 mL).
-
Mix the two solutions and allow the mixture to stand at room temperature overnight.[3]
-
Evaporate the methanol under reduced pressure.
-
The resulting crude product can be purified by recrystallization.
Visualization of Synthetic Pathways
The following diagrams illustrate the chemical transformations for each synthetic route.
Caption: Route 1: Formylation with Formic Acid.
Caption: Route 3: Formylation with Acetic Formic Anhydride.
Caption: General Experimental Workflow.
Conclusion
The synthesis of this compound can be achieved through several effective methods. The choice of the optimal route will be dictated by the specific requirements of the synthesis, such as scale, desired purity, and available resources.
-
For high-throughput synthesis and rapid results , the use of formic acid and acetic anhydride is highly recommended due to its short reaction time and excellent yields.[1]
-
For environmentally conscious and simpler procedures , solvent-free formylation with formic acid presents a compelling "green" alternative.[1][2]
-
The classical formic acid method with a Dean-Stark trap remains a reliable and cost-effective option for large-scale production.
-
Formylation with chloral hydrate offers a mild alternative, particularly suitable for substrates that may be sensitive to more acidic or vigorous conditions.[3]
Researchers and drug development professionals are encouraged to consider the comparative data and experimental protocols presented in this guide to select the most appropriate synthetic strategy for their specific needs.
References
A Comparative Guide to the Biological Activity of Metal Complexes of 2-Aminophenol Derived Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
The versatile class of Schiff bases derived from the condensation of 2-aminophenol with various aldehydes and ketones, and their subsequent complexation with transition metals, has garnered significant attention in medicinal chemistry. These metal complexes often exhibit enhanced biological activities compared to the free ligands, a phenomenon attributed to the principles of chelation theory, which can increase their lipophilicity and facilitate penetration through biological membranes.[1] This guide provides a comparative analysis of the antibacterial, antifungal, anticancer, and antioxidant activities of various 2-aminophenol Schiff base metal complexes, supported by quantitative data and detailed experimental protocols.
Comparative Biological Activity Data
The biological efficacy of these complexes is influenced by several factors, including the nature of the metal ion, the substituents on the Schiff base ligand, and the overall geometry of the complex. Generally, complexation enhances the biological activity of the Schiff base ligands. For instance, metal chelation is known to enhance the lipophilic nature of the molecules, thereby facilitating their transport across microbial cell membranes.[1] Similarly, the anticancer activity of metal complexes is often higher than the free ligand, which is attributed to improved cellular uptake and permeability.[1]
Antibacterial Activity
The antibacterial potential of these complexes is typically evaluated by measuring the zone of inhibition against various Gram-positive and Gram-negative bacteria. The data below summarizes the activity of several complexes.
| Ligand/Complex | Schiff Base Derived From | Metal Ion | Test Organism | Zone of Inhibition (mm) | Reference |
| ANSAP | p-anisaldehyde + 2-aminophenol | - | Xanthomonas sp. | - | [2] |
| [Mn(ANSAP)Cl2] | p-anisaldehyde + 2-aminophenol | Mn(II) | Xanthomonas sp. | 21 | [2] |
| [Fe(ANSAP)Cl2] | p-anisaldehyde + 2-aminophenol | Fe(II) | Xanthomonas sp. | 15 | [2] |
| [Co(ANSAP)Cl2] | p-anisaldehyde + 2-aminophenol | Co(II) | Xanthomonas sp. | 16 | [2] |
| [Ni(ANSAP)Cl2] | p-anisaldehyde + 2-aminophenol | Ni(II) | Xanthomonas sp. | 21 | [2] |
| [Cu(ANSAP)Cl2] | p-anisaldehyde + 2-aminophenol | Cu(II) | Xanthomonas sp. | 22 | [2] |
| Ligand | Vanillin + 2-aminophenol | - | Escherichia coli | Moderate | [3] |
| Complex | Vanillin + 2-aminophenol | Mn(II) | Escherichia coli | Max. 25 | [3] |
| Complex | Vanillin + 2-aminophenol | Co(II) | Escherichia coli | Max. 25 | [3] |
| Complex | Vanillin + 2-aminophenol | Ni(II) | Escherichia coli | Max. 25 | [3] |
| Complex | Vanillin + 2-aminophenol | Cu(II) | Escherichia coli | Max. 25 | [3] |
| Complex | Vanillin + 2-aminophenol | Zn(II) | Escherichia coli | Max. 25 | [3] |
Antifungal Activity
The minimum inhibitory concentration (MIC) is a key parameter for assessing antifungal activity, indicating the lowest concentration of a compound that prevents visible growth of a fungus.
| Ligand/Complex | Schiff Base Derived From | Metal Ion | Test Organism | MIC (µg/mL) | Reference |
| Ligand | p-amino acetophenone + Salicylaldehyde | - | Aspergillus niger | 55 | [1] |
| Complex | p-amino acetophenone + Salicylaldehyde | Cu(II) | Aspergillus niger | 30 | [1] |
| Complex | p-amino acetophenone + Salicylaldehyde | Co(II) | Aspergillus niger | 35 | [1] |
| Complex | p-amino acetophenone + Salicylaldehyde | Ni(II) | Aspergillus niger | 40 | [1] |
| Complex | p-amino acetophenone + Salicylaldehyde | Zn(II) | Aspergillus niger | 40 | [1] |
| Ligand | p-amino acetophenone + Salicylaldehyde | - | Candida albicans | 50 | [1] |
| Complex | p-amino acetophenone + Salicylaldehyde | Cu(II) | Candida albicans | 25 | [1] |
| Complex | p-amino acetophenone + Salicylaldehyde | Co(II) | Candida albicans | 30 | [1] |
| Complex | p-amino acetophenone + Salicylaldehyde | Ni(II) | Candida albicans | 35 | [1] |
| Complex | p-amino acetophenone + Salicylaldehyde | Zn(II) | Candida albicans | 35 | [1] |
Anticancer Activity
The in vitro cytotoxicity of these metal complexes against various cancer cell lines is commonly determined using the MTT assay, with results expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Ligand/Complex | Schiff Base Derived From | Metal Ion | Cancer Cell Line | IC50 (µM) | Reference |
| Ligand (L) | 5-chloro-2-N-(2-quinolylmethylene)aminophenol | - | A549 (Lung) | >50 | |
| C1 | L | Cu(II) | A549 (Lung) | 3.93 | |
| C2 | L | Zn(II) | A549 (Lung) | 18.26 | |
| C3 | L | Mn(II) | A549 (Lung) | 33.61 | |
| Complex | Di-2-pyridine ketone + isonicotinic acid hydrazide | Cu(II) | HeLa (Cervical) | 1.47-4.12 | [4] |
| Complex | Di-2-pyridine ketone + isonicotinic acid hydrazide | Cu(II) | MCF-7 (Breast) | 1.47-4.12 | [4] |
| Complex | 4-aminoantipyrine + pyridinecarbaldehyde | Cu(I) | HeLa (Cervical) | 3.04 | [5] |
| Complex | 4-aminoantipyrine + pyridinecarbaldehyde | Cu(I) | MCF-7 (Breast) | 4.34 | [5] |
Antioxidant Activity
The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Lower IC50 values indicate higher antioxidant activity.
| Ligand/Complex | Schiff Base Derived From | Metal Ion | DPPH Scavenging IC50 | Reference |
| Ligand | Benzo[b]thiophene derivative | - | - | [6] |
| 4BNPC | Benzo[b]thiophene derivative | Cu(II) | Lower IC50 than other complexes | [6] |
| Ligand | Imine-phenolate with pendant amine | - | - | [7] |
| Complex 2a | Imine-phenolate with pendant amine | Cu(II) | Better antioxidant activity | [7] |
| Ligand | Aminothiophene-containing Schiff Base | - | IC50: 5.71 µg/mL | [7] |
| Complex | Aminothiophene-containing Schiff Base | Pd(II) | IC50: 4.21 µg/mL | [7] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment and comparison of the biological activities of these compounds.
Synthesis of 2-Aminophenol Schiff Base Metal Complexes
The general workflow for the synthesis and characterization of these complexes is outlined below.
Antibacterial and Antifungal Agar Well Diffusion Assay
This method is widely used to determine the antimicrobial activity of chemical agents.
-
Media Preparation : Prepare Mueller-Hinton agar for bacteria or Potato Dextrose agar for fungi and sterilize by autoclaving. Pour the sterile media into sterile Petri plates and allow it to solidify.
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Seeding : Spread the microbial inoculum evenly over the surface of the solidified agar plates using a sterile cotton swab.
-
Well Creation : Create wells (typically 6 mm in diameter) in the seeded agar plates using a sterile cork borer.
-
Compound Application : Add a specific volume (e.g., 100 µL) of the test compound (dissolved in a suitable solvent like DMSO at a known concentration) into each well. A well with the solvent alone serves as a negative control, and a standard antibiotic/antifungal agent serves as a positive control.
-
Incubation : Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48-72 hours for fungi.
-
Data Collection : Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Anticancer MTT Assay
The MTT assay is a colorimetric method for assessing cell viability.
-
Cell Seeding : Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Treat the cells with various concentrations of the metal complexes. Include wells with untreated cells as a control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent, such as DMSO or isopropanol (e.g., 200 µL), to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation : The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined from a dose-response curve.
Mechanism of Action
While the precise mechanisms are still under investigation, several pathways have been proposed for the biological activities of these metal complexes. The enhanced antimicrobial activity is often linked to Tweedy's chelation theory, where chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and allowing it to penetrate the lipid layer of the microorganism's cell membrane more easily. Once inside, the metal ion can disrupt cellular processes by binding to enzymes or DNA.
The anticancer activity of some metal complexes is thought to involve the production of reactive oxygen species (ROS) or direct interaction with DNA base pairs, leading to DNA damage and cell cycle arrest.[8] For example, some copper complexes have been shown to induce apoptosis in cancer cells by triggering mitochondrial pathways.
References
- 1. phytojournal.com [phytojournal.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Heterocyclic Schiff base transition metal complexes in antimicrobial and anticancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling the multifaceted bioactivity of copper(ii)–Schiff base complexes: a comprehensive study of antioxidant, anti-bacterial, anti-inflammatory, enzyme inhibition and cytotoxic potentials with DFT insights - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Antioxidant and Anticancer Potential of the New Cu(II) Complexes Bearing Imine-Phenolate Ligands with Pendant Amine N-Donor Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-Formyl-2-aminophenol: A Guide for Laboratory Professionals
For Immediate Release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides essential guidance on the proper disposal procedures for N-Formyl-2-aminophenol (CAS No. 2843-27-8), a compound used in various research and development applications. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Disposal Overview
This compound should be handled as a hazardous chemical. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), precautionary statements for similar compounds advise to "Dispose of contents/container to an approved waste disposal plant"[1]. All waste material must be disposed of in accordance with national and local regulations. It is crucial to avoid mixing this compound waste with other waste streams and to handle uncleaned containers as if they still contain the pure product.
Procedural Step-by-Step Guidance for Disposal
Researchers must adhere to the following step-by-step procedures for the safe disposal of this compound:
-
Waste Identification and Segregation:
-
All waste containing this compound, including contaminated personal protective equipment (PPE), weighing papers, and reaction byproducts, must be segregated as hazardous chemical waste.
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste.
-
-
Containerization:
-
Use a designated, properly labeled, and sealed waste container for all this compound waste.
-
The container must be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and "this compound".
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from sources of ignition and incompatible materials.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide a complete and accurate description of the waste, including the chemical name and quantity.
-
-
Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.
-
Collect spilled material using an inert absorbent and place it in a sealed container for disposal.
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations[2].
-
Do not let the chemical enter drains, as discharge into the environment must be avoided[2].
-
Summary of Key Disposal Information
For quick reference, the following table summarizes the essential information for the proper disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | General laboratory safety protocols |
| Primary Disposal Method | Incineration at an approved waste disposal plant | [1] |
| Container Type | Labeled, sealed, and compatible chemical waste container | Institutional EHS guidelines |
| Mixing Prohibitions | Do not mix with other waste streams | |
| Regulatory Compliance | Adherence to local, regional, and national regulations is mandatory | [2] |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were cited in the provided search results, the general principle of chemical waste management applies. The procedures outlined above are derived from standard laboratory safety practices and regulatory requirements for handling hazardous chemicals.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guidance for Handling N-Formyl-2-aminophenol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides essential, immediate safety and logistical information for N-Formyl-2-aminophenol (CAS 2843-27-8), also known as N-(2-hydroxyphenyl)formamide. While a comprehensive safety profile for this compound is not fully established, data from available safety data sheets (SDS) and information on the closely related compound 2-aminophenol provide a strong basis for safe operational and disposal planning.
Hazard Identification and Classification
This compound is a solid substance that should be considered hazardous until more comprehensive toxicological data is available.[1] Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2]
GHS Hazard Information for N-(2-hydroxyphenyl)formamide: [2]
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Due to its relationship with 2-aminophenol, it is prudent to also be aware of the hazards associated with the parent compound, which include being harmful if swallowed or inhaled and being suspected of causing genetic defects.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to minimize exposure when handling this compound. The following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are required.[4] A face shield (minimum 8 inches) should be used when there is a risk of splashing. |
| Hand Protection | Chemically impermeable gloves, such as nitrile or neoprene, must be worn.[5] It is crucial to use proper glove removal technique to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste. |
| Skin and Body Protection | A lab coat or other suitable protective clothing must be worn to prevent skin contact.[5] In cases of potential significant exposure, coveralls are recommended. Safety showers should be readily accessible.[6] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[3] If dusts are generated and engineering controls are insufficient, a NIOSH/MSHA approved respirator should be used.[7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and operational.[6]
-
Confirm that all required PPE is available and in good condition.
-
Review the Safety Data Sheet (SDS) before starting any new procedure.
-
-
Handling :
-
Post-Handling :
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[5] Seek medical attention if irritation persists. |
| Inhalation | Move the victim to fresh air.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water.[5] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Minor Spill | Evacuate personnel to a safe area. Wear appropriate PPE.[5] Moisten the spilled solid with a suitable solvent to prevent dust formation and carefully sweep or vacuum it into a labeled, sealed container for disposal. |
| Major Spill | Evacuate the area and prevent entry. Contact emergency services. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect all solid waste, including contaminated PPE (gloves, etc.), in a dedicated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal :
Visualized Workflows
To further clarify the procedural steps for safe handling and emergency response, the following diagrams have been created using the DOT language.
Caption: A logical workflow for the safe handling of this compound.
Caption: Emergency response procedures for exposure to this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. n-(2-Hydroxyphenyl)formamide | C7H7NO2 | CID 261527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. media.adeo.com [media.adeo.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. Formamide,N-(2-hydroxyphenyl)- | CAS#:2843-27-8 | Chemsrc [chemsrc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
